Tocainide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-(2,6-dimethylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12/h4-6,9H,12H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJAGSGYPOAWEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
35891-93-1 (mono-hydrochloride) | |
| Record name | Tocainide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041708729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9040766 | |
| Record name | Tocainide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tocainide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015189 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.60e+00 g/L | |
| Record name | Tocainide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01056 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tocainide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015189 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
41708-72-9, 53984-26-2, 76213-25-7 | |
| Record name | Tocainide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41708-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tocainide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041708729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanamide, 2-amino-N-(2,6-dimethylphenyl)-, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053984262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanamide, 2-amino-N-(2,6-dimethylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076213257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tocainide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01056 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tocainide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tocainide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.441 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOCAINIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27DXO59SAN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tocainide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015189 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
246-266 °C, 246 - 266 °C | |
| Record name | Tocainide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01056 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tocainide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015189 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Physicochemical Properties of Tocainide for In Vitro Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Tocainide, a class Ib antiarrhythmic agent. The information herein is curated to support the design and execution of robust in vitro studies. This document outlines key molecular characteristics, experimental protocols for common in vitro assays, and visual representations of experimental workflows and its mechanism of action.
Core Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is fundamental for its effective use in in vitro research, influencing everything from stock solution preparation to the interpretation of experimental results.
Data Summary
The following table summarizes the key quantitative physicochemical data for this compound, compiled from various reputable sources.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₆N₂O | --INVALID-LINK--[1] |
| Molecular Weight | 192.26 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Melting Point | 246-266 °C | --INVALID-LINK--[2] |
| Water Solubility | 1.60 g/L | --INVALID-LINK--[2] |
| pKa (Strongest Basic) | 8.23 | --INVALID-LINK--[3] |
| LogP | 1.1 | --INVALID-LINK--[2] |
| Appearance | Solid | --INVALID-LINK--[2] |
Note on Stability: this compound is a primary amine analog of lidocaine. While specific degradation kinetics for this compound in various in vitro buffers and temperatures are not extensively published, amide hydrolysis is a potential degradation pathway. As a general best practice, it is recommended to prepare fresh stock solutions and store them at -20°C or -80°C. For working solutions in aqueous buffers, it is advisable to prepare them fresh for each experiment to minimize potential degradation, especially at non-neutral pH and elevated temperatures.[4]
Experimental Protocols for In Vitro Studies
Detailed methodologies are crucial for reproducible and reliable in vitro research. The following sections provide protocols for key experiments relevant to the study of this compound.
Whole-Cell Patch Clamp Electrophysiology for Sodium Channel Blockade
This protocol is designed to assess the inhibitory effect of this compound on voltage-gated sodium channels in excitable cells (e.g., cardiomyocytes, neurons).
1. Cell Preparation:
-
Culture cells on glass coverslips suitable for microscopy and electrophysiological recording.
-
Ensure cells are healthy and at an appropriate confluency.
2. Solution Preparation:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C. Dilute to final working concentrations in the external solution on the day of the experiment.
3. Recording Procedure:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a target cell with the micropipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -100 mV.
-
Apply voltage steps to elicit sodium currents (e.g., depolarizing pulses from -80 mV to +40 mV in 10 mV increments).
-
Record baseline sodium currents.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Record sodium currents in the presence of this compound.
-
Wash out the drug with the external solution and record recovery currents.
4. Data Analysis:
-
Measure the peak sodium current amplitude in the absence and presence of this compound.
-
Calculate the percentage of current inhibition for each this compound concentration.
-
Plot a concentration-response curve and determine the IC₅₀ value.
Metabolic Stability Assay in Human Liver Microsomes
This assay determines the rate at which this compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
1. Reagent Preparation:
-
Human Liver Microsomes (HLMs): Thaw commercially available HLMs on ice.
-
Phosphate Buffer: 0.1 M potassium phosphate buffer, pH 7.4.
-
NADPH Regenerating System (Solution A): 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase in phosphate buffer.
-
This compound Stock Solution: Prepare a 1 mM stock solution in DMSO.
-
Stopping Solution: Acetonitrile with an internal standard (e.g., a structurally similar compound not expected to be formed as a metabolite).
2. Incubation Procedure:
-
Pre-warm a solution of HLMs (0.5 mg/mL protein concentration) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (final concentration, e.g., 1 µM) and Solution A to the HLM suspension.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the cold stopping solution.
3. Sample Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) = (0.693 / t₁/₂) / (mg/mL microsomal protein).[5][6]
MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric method to assess cell viability and the potential cytotoxicity of this compound.[7][8]
1. Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control for cytotoxicity.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
4. Solubilization and Absorbance Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration to determine the CC₅₀ (concentration that causes 50% cytotoxicity).
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the in vitro study of this compound.
Caption: Workflow for a Whole-Cell Patch Clamp Electrophysiology Experiment.
Caption: this compound's Mechanism of Action on Sodium Channel States.
References
- 1. This compound | C11H16N2O | CID 38945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
An In-Depth Technical Guide to the Molecular Structure and Sodium Channel Binding of Tocainide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tocainide is a Class Ib antiarrhythmic agent, structurally analogous to lidocaine, utilized in the management of ventricular arrhythmias.[1][2] Its therapeutic effect is primarily mediated through the blockade of voltage-gated sodium channels, a mechanism that is both state- and use-dependent.[3] This guide provides a comprehensive technical overview of the molecular characteristics of this compound and its intricate interaction with sodium channels, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying processes.
Molecular Structure and Properties
This compound, with the IUPAC name 2-amino-N-(2,6-dimethylphenyl)propanamide, is a primary amine analog of lidocaine.[1][2] It possesses a chiral center, existing as two stereoisomers: R-(-)-tocainide and S-(+)-tocainide.[4] The R-enantiomer has been demonstrated to be the more potent of the two in its interaction with cardiac sodium channels.[4][5]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆N₂O | [1] |
| Molecular Weight | 192.26 g/mol | [1] |
| IUPAC Name | 2-amino-N-(2,6-dimethylphenyl)propanamide | [1] |
| Stereoisomers | R-(-)-tocainide and S-(+)-tocainide | [4] |
| Protein Binding | Approximately 10% bound to plasma protein. | [3] |
Sodium Channel Binding and Mechanism of Action
This compound exerts its antiarrhythmic effects by binding to a receptor site within the pore of voltage-gated sodium channels, particularly the cardiac isoform Nav1.5.[3][6] This binding is not static but is critically dependent on the conformational state of the channel and the frequency of channel activation.
State-Dependent Binding
This compound exhibits a marked preference for binding to the inactivated state of the sodium channel over the resting (closed) state.[1][3][7] This preferential binding stabilizes the inactivated state, thereby reducing the number of channels available to open upon depolarization and slowing the rate of recovery from inactivation. This mechanism is particularly effective in tissues that are frequently depolarized, such as in tachyarrhythmias, or in ischemic tissue where the resting membrane potential is more depolarized, leading to a higher proportion of inactivated channels.[3][8]
dot
Use-Dependent Block
The phenomenon of use-dependent block (or frequency-dependent block) is a hallmark of Class I antiarrhythmic drugs, including this compound.[1][9] This means that the degree of sodium channel blockade increases with the frequency of channel opening (i.e., with a faster heart rate). During rapid stimulation, there is less time for the drug to dissociate from the channel between depolarizations, leading to an accumulation of blocked channels.[9] This property allows this compound to selectively target rapidly firing arrhythmic tissue while having a lesser effect on normally beating myocardium.
Quantitative Data on this compound-Sodium Channel Interaction
The interaction of this compound with sodium channels has been quantified through various experimental techniques, yielding important parameters such as the half-maximal inhibitory concentration (IC50).
| Parameter | Value | Conditions | Reference |
| IC50 for [³H]batrachotoxinin benzoate binding inhibition | |||
| R-(-)-tocainide | 184 ± 8 µM | Freshly isolated cardiac myocytes | [3][4] |
| S-(+)-tocainide | 546 ± 37 µM | Freshly isolated cardiac myocytes | [3][4] |
| IC50 for Tonic Block (hNav1.4) | >1000 µM | 0.1 Hz stimulation | [10] |
| IC50 for Use-Dependent Block (hNav1.4) | 248 µM | 10 Hz stimulation | [10][11] |
Experimental Protocols
Whole-Cell Voltage-Clamp Electrophysiology
This technique is employed to directly measure the ionic currents flowing through the sodium channels in the membrane of a single cell, allowing for the characterization of drug-induced channel blockade.
Objective: To determine the tonic and use-dependent block of sodium channels by this compound.
Cell Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human cardiac sodium channel (Nav1.5) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.[2][8]
-
Cells are passaged regularly and plated onto glass coverslips 24-48 hours before the experiment.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.[8]
-
Internal (Pipette) Solution (in mM): 105 CsF, 35 NaCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.[8]
Recording Procedure:
-
Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
-
Patch pipettes with a resistance of 2-4 MΩ are fabricated from borosilicate glass capillaries using a micropipette puller.
-
A gigaseal (>1 GΩ) is formed between the pipette tip and the cell membrane, and the membrane patch is then ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -120 mV to ensure all channels are in the resting state.
-
Tonic Block Protocol: Sodium currents are elicited by a depolarizing step to -20 mV for 20 ms, applied at a low frequency (e.g., 0.1 Hz). After establishing a stable baseline current, this compound is perfused at various concentrations, and the steady-state block is measured.
-
Use-Dependent Block Protocol: To assess use-dependent block, a train of depolarizing pulses to -20 mV is applied at a higher frequency (e.g., 10 Hz). The progressive decrease in the peak sodium current during the pulse train in the presence of this compound is quantified.
dot
Radioligand Binding Assay
This biochemical assay is used to determine the binding affinity of a drug for its receptor by measuring the displacement of a radiolabeled ligand.
Objective: To determine the IC50 of this compound enantiomers for the sodium channel using a competitive binding assay.
Materials:
-
Radioligand: [³H]batrachotoxinin A 20-α-benzoate ([³H]BTX-B), a ligand that binds to the open state of the sodium channel.[4][12]
-
Tissue/Cell Preparation: Freshly isolated cardiac myocytes from adult rats or membrane preparations from cells expressing the sodium channel of interest.[4][13]
-
Allosteric Modulator: Sea anemone toxin (ATX) is often used to enhance the binding of [³H]BTX-B.[12]
-
Buffers: Binding buffer (e.g., 50 mM HEPES, 130 mM Choline Cl, 5.4 mM KCl, 0.8 mM MgSO₄, 5.5 mM Glucose, pH 7.4).[7]
Protocol:
-
Membrane Preparation (if applicable):
-
Homogenize tissue or cells in a cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in the binding buffer.
-
Determine the protein concentration of the membrane preparation.[5]
-
-
Binding Reaction:
-
In a series of tubes, add a fixed concentration of the membrane preparation, a fixed concentration of [³H]BTX-B, and the allosteric modulator (ATX).
-
Add increasing concentrations of unlabeled R-(-)-tocainide or S-(+)-tocainide to displace the radioligand.
-
Include tubes for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled ligand like veratridine).[14]
-
-
Incubation: Incubate the reaction tubes at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the competitor (this compound).
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound's efficacy as an antiarrhythmic agent is intricately linked to its molecular structure and its specific interactions with voltage-gated sodium channels. Its preferential binding to the inactivated channel state and its use-dependent blocking properties allow for a targeted effect on pathologically rapid cardiac rhythms. The quantitative data and experimental methodologies outlined in this guide provide a foundational understanding for researchers and drug development professionals working to further elucidate the mechanisms of sodium channel modulation and to design novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. An improved vaseline gap voltage clamp for skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of hesperetin on Nav1.5 channels stably expressed in HEK 293 cells and on the voltage-gated cardiac sodium current in human atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved double vaseline gap voltage clamp to study electroporated skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved vaseline gap voltage clamp for skeletal muscle fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased sodium channel use-dependent inhibition by a new potent analogue of this compound greatly enhances in vivo antimyotonic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdspdb.unc.edu [pdspdb.unc.edu]
- 8. Human Embryonic Kidney (HEK293) Cells Express Endogenous Voltage-Gated Sodium Currents and Nav1.7 Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. [PDF] An improved vaseline gap voltage clamp for skeletal muscle fibers | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Binding of [3H]batrachotoxinin A benzoate to specific sites on rat cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stereospecific interaction of this compound with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interaction of batrachotoxin with the local anesthetic receptor site in transmembrane segment IVS6 of the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
The Development of Tocainide: An Orally Active Lidocaine Analogue for Ventricular Arrhythmias
A Technical Whitepaper on the Historical Development, Preclinical, and Clinical Evaluation
Foreword: This document provides a comprehensive technical overview of the historical development and discovery of Tocainide, a primary amine analogue of lidocaine. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the scientific journey from a parent compound to a clinically utilized oral antiarrhythmic agent. This whitepaper details the chemical synthesis, mechanism of action, pivotal preclinical and clinical experimental protocols, and key quantitative data that defined its therapeutic profile.
Introduction: The Need for an Orally Active Lidocaine Alternative
Lidocaine, a widely used local anesthetic, was discovered to have potent antiarrhythmic properties, particularly in the acute management of ventricular arrhythmias.[1][2] Its clinical utility, however, was significantly limited by its extensive first-pass metabolism, necessitating intravenous administration for systemic effects.[3] This created a clear clinical need for an orally bioavailable analogue of lidocaine that could be used for the chronic management of ventricular arrhythmias. This need drove the research and development efforts that ultimately led to the discovery of this compound in the 1970s.[4]
This compound emerged as a promising candidate due to its structural similarity to lidocaine, with a key modification being the presence of a primary amine group, which rendered it resistant to rapid hepatic degradation.[3] This structural change allowed for excellent oral bioavailability, making it a viable option for long-term therapy.[5]
Chemical Synthesis and Structure-Activity Relationship
The synthesis of this compound is a multi-step process starting from 2,6-dimethylaniline. The key intermediate, α-bromopropionyl-2,6-dimethylaniline, is synthesized by reacting 2,6-dimethylaniline with α-bromopropionyl bromide. This is followed by amination to yield this compound.
A detailed synthesis method for the intermediate α-bromopropionyl-2,6-dimethylaniline involves the reaction of 2,6-dimethylaniline with α-bromopropanamide in isopropanol.[6] The subsequent reaction with ammonia yields this compound.
The structure-activity relationship (SAR) studies of lidocaine analogues revealed that the 2,6-dimethylphenyl group and the amide linkage are crucial for antiarrhythmic activity. The modification of the tertiary amine of lidocaine to the primary amine of this compound was the critical step in conferring oral activity while retaining the desired sodium channel blocking properties.[7][8] Further studies on constrained analogues of this compound have been conducted to explore stereoselective blockers of voltage-gated sodium channels with increased potency.[8][9]
Mechanism of Action: Voltage-Gated Sodium Channel Blockade
This compound, like its parent compound lidocaine, is a Class Ib antiarrhythmic agent.[5] Its primary mechanism of action is the blockade of voltage-gated sodium channels (NaV1.5) in the myocardium.[3]
State-Dependent Blockade
This compound exhibits a state-dependent blockade of sodium channels, meaning it has a higher affinity for channels in the open and inactivated states than for channels in the resting state.[3] This property is particularly important in tissues with higher firing rates, such as in tachyarrhythmias, making the drug more effective when it is most needed. The preferential binding to the inactivated state slows the recovery of the sodium channels, thereby reducing the excitability of myocardial cells.[3]
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound at the cellular level.
Caption: Mechanism of this compound's action on voltage-gated sodium channels.
Preclinical Evaluation: From Bench to Animal Models
The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its electrophysiological effects, antiarrhythmic efficacy, and safety profile.
In Vitro Electrophysiology: Voltage-Clamp Studies
Experimental Protocol: Whole-Cell Voltage Clamp in Isolated Cardiomyocytes
-
Cell Isolation: Single ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit).
-
Patch-Clamp Configuration: The whole-cell patch-clamp technique is used to control the membrane potential of a single myocyte and record the resulting ionic currents.
-
Voltage Protocol: To assess the effect on the fast sodium current (INa), a specific voltage protocol is applied. A typical protocol involves:
-
Holding the membrane potential at a negative resting potential (e.g., -100 mV) to ensure most sodium channels are in the resting state.
-
Applying a depolarizing voltage step (e.g., to -20 mV) to elicit the inward sodium current.
-
Varying the frequency and duration of these depolarizing pulses to study use-dependent block.
-
Applying a two-pulse protocol to assess the recovery from inactivation.
-
-
Drug Application: this compound is perfused into the bath solution at various concentrations.
-
Data Analysis: The peak inward sodium current is measured before and after drug application to determine the extent of block. The time course of current decay and recovery from inactivation are also analyzed.
In Vivo Efficacy: Animal Models of Arrhythmia
Experimental Protocol: Canine Model of Myocardial Infarction-Induced Arrhythmia
-
Animal Model: Adult mongrel dogs are used. Myocardial infarction is induced by ligating the left anterior descending coronary artery for a specific duration (e.g., 2 hours) followed by reperfusion.[10] This creates a substrate for ventricular arrhythmias.
-
Arrhythmia Induction: After a recovery period (e.g., 48 hours to several days), ventricular tachyarrhythmias are induced by programmed electrical stimulation of the ventricle.[11]
-
Drug Administration: this compound is administered intravenously or orally at different dose levels.
-
Efficacy Assessment: The primary endpoint is the suppression of inducible ventricular tachycardia. Other parameters measured include changes in the effective refractory period of the ventricle and the frequency of spontaneous premature ventricular complexes.[11]
-
Hemodynamic Monitoring: Arterial blood pressure, heart rate, and cardiac output are continuously monitored to assess the hemodynamic effects of the drug.
Clinical Development: Human Trials and Therapeutic Efficacy
The clinical development program for this compound focused on evaluating its efficacy and safety in patients with ventricular arrhythmias.
Phase I: Pharmacokinetics in Healthy Volunteers
These studies established the pharmacokinetic profile of this compound.
Phase II & III: Efficacy and Safety in Patients
Experimental Protocol: Double-Blind, Placebo-Controlled Trial in Patients with Ventricular Arrhythmias
-
Patient Population: Patients with documented frequent premature ventricular contractions (PVCs) or non-sustained ventricular tachycardia.
-
Study Design: A randomized, double-blind, placebo-controlled, crossover or parallel-group design is employed.
-
Treatment: Patients receive either this compound (e.g., 400-600 mg every 8-12 hours) or a matching placebo for a defined period (e.g., several weeks).[12]
-
Efficacy Monitoring: 24-hour ambulatory electrocardiography (Holter monitoring) is used to quantify the frequency of ventricular arrhythmias before and during treatment.[13]
-
Primary Efficacy Endpoint: A significant reduction (e.g., >70%) in the frequency of PVCs compared to baseline and placebo.[14]
-
Safety Assessment: Adverse events are systematically recorded. Laboratory tests (hematology, liver and renal function) and electrocardiograms are monitored for any drug-induced abnormalities.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and provide a comparison with Lidocaine where available.
Table 1: Comparative Pharmacokinetic Properties
| Parameter | This compound | Lidocaine |
| Bioavailability | ~100%[3][5] | ~35% (Oral) |
| Half-life (t1/2) | 11 - 19 hours[13][14] | 1.5 - 2 hours |
| Protein Binding | ~10%[3] | 60 - 80% |
| Metabolism | Minimal first-pass[3] | Extensive first-pass |
| Excretion | ~40% unchanged in urine[15] | Primarily as metabolites |
Table 2: Clinical Efficacy in Ventricular Arrhythmias
| Study | Patient Population | This compound Dose | Efficacy Endpoint | Results |
| Winkle et al. (1976)[14] | 15 patients with PVCs | 400-600 mg q8h | >70% PVC reduction | 11 of 15 patients responded with 91% average PVC reduction. |
| Klein et al. (1980)[13] | 18 post-MI patients | 17.7 mg/kg/day | Significant VPB reduction | 7 of 18 patients responded with 200-545% VPB reduction. |
| Kuck et al. (1979)[12] | 12 patients with ventricular arrhythmias | 400-600 mg q8h | Average PVC reduction | 70% average reduction in PVC frequency. |
| Rydén et al. (1980)[16] | 56 post-AMI patients | IV followed by 400 mg t.i.d. | Suppression of VT | Suppressed ventricular arrhythmias including VT. |
Drug Development Workflow
The development of this compound followed a classical drug discovery and development pathway, as illustrated in the diagram below.
Caption: A simplified workflow for the development of this compound.
Conclusion and Legacy
The development of this compound represents a successful example of rational drug design, where a clear clinical need guided the modification of an existing drug to improve its pharmacokinetic properties. As an orally active analogue of lidocaine, this compound provided a valuable therapeutic option for the chronic management of ventricular arrhythmias for many years. Although its use has declined due to the emergence of newer agents and concerns about adverse effects, the story of this compound's development remains a significant case study in cardiovascular pharmacology and drug discovery. The methodologies employed in its evaluation, from in vitro electrophysiology to controlled clinical trials, have contributed to the standards for the development of subsequent antiarrhythmic drugs.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Canine digitalis arrhythmia as a model for detecting Na-channel blocking antiarrhythmic drugs: a comparative study using other canine arrhythmia models and the new antiarrhythmic drugs, propafenone, this compound, and SUN 1165 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound. A review of its pharmacological properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a new oral antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN106431955A - Synthesis method of this compound drug intermediate alpha-bromopropionyl-2,6-dimethylaniline - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Constrained analogues of this compound as potent skeletal muscle sodium channel blockers towards the development of antimyotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of new 2,6-prolylxylidide analogues of this compound as stereoselective blockers of voltage-gated Na(+) channels with increased potency and improved use-dependent activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proarrhythmic effects of procainamide and this compound in a canine infarction model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiarrhythmic actions of this compound in canine models of previous myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Anti-arrhythmic effect of this compound (lidocaine congener) on ventricular arrhythmias (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antiarrhythmic efficacy, pharmacokinetics and clinical safety of this compound in convalescent myocardial infarction patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical efficacy and pharmacokinetics of a new orally effective antiarrhythmic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mexiletine and this compound: a comparison of antiarrhythmic efficacy, adverse effects, and predictive value of lidocaine testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prophylaxis of ventricular tachyarrhythmias with intravenous and oral this compound in patients with and recovering from acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Stereospecific Effects of Tocainide Enantiomers on Cardiac Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stereospecific interactions between Tocainide enantiomers, R-(-)-Tocainide and S-(+)-Tocainide, and cardiac voltage-gated sodium channels (Nav1.5). This compound, a primary amine analog of lidocaine, is a Class Ib antiarrhythmic agent known for its use-dependent block of sodium channels.[1] The differential effects of its stereoisomers are critical for understanding its therapeutic and toxicological profile. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms of action.
Quantitative Analysis of Stereospecific Interactions
The potency of this compound's antiarrhythmic action is stereospecific, with the R-(-) enantiomer demonstrating a significantly higher affinity for the cardiac sodium channel than the S-(+) enantiomer. This difference is evident in both direct binding assays and functional electrophysiological measurements.
Radioligand Binding Affinity
Competitive binding assays using [3H]batrachotoxinin benzoate ([3H]BTX-B) on isolated cardiac myocytes quantify the affinity of each enantiomer for the sodium channel receptor. The R-(-) isomer shows a markedly lower IC50 value, indicating a stronger binding affinity.
Table 1: Binding Affinity of this compound Enantiomers to Cardiac Sodium Channels
| Enantiomer | IC50 (µM) | Affinity Ratio (IC50 S-(+)/R-(-)) |
| R-(-)-Tocainide | 184 ± 8[2][3] | 3.01[4] |
| S-(+)-Tocainide | 546 ± 37[2][3] |
Electrophysiological Effects on Cardiac Conduction
The functional consequence of this stereospecific binding is a more potent effect of R-(-)-Tocainide on cardiac electrophysiology. In isolated perfused rabbit hearts, the R-(-) enantiomer produces a greater prolongation of interventricular conduction time at a lower concentration compared to the S-(+) enantiomer.[2][3]
Table 2: Effect of this compound Enantiomers on Interventricular Conduction Time
| Enantiomer | Concentration (µM) | Increase in Conduction Time (ms) |
| R-(-)-Tocainide | 75 | 10 ± 5[2][3] |
| S-(+)-Tocainide | 150 | 4 ± 1[2][3] |
Mechanism of Action: State-Dependent Blockade
This compound, like other Class Ib antiarrhythmics, exhibits a state-dependent blockade of the cardiac sodium channel, preferentially binding to the channel when it is in the inactivated state rather than the resting (closed) or open states.[1][5] This mechanism underlies its use-dependent (or frequency-dependent) nature, where the block becomes more pronounced at higher heart rates when channels spend more time in the open and inactivated states. The higher affinity of R-(-)-Tocainide suggests it is more effective at binding to and stabilizing the inactivated state of the Nav1.5 channel.
Detailed Experimental Protocols
The following sections describe standardized methodologies used to characterize the stereospecific effects of sodium channel blockers like this compound.
Radioligand Binding Assay Protocol
This protocol details a competitive binding assay to determine the IC50 values of this compound enantiomers.
Objective: To measure the affinity of R-(-)- and S-(+)-Tocainide for the cardiac sodium channel by assessing their ability to displace a known radioligand.
Materials:
-
Freshly isolated cardiac myocytes (e.g., from adult rat or rabbit ventricles).[2][3][4]
-
Radioligand: [3H]batrachotoxinin A 20-α-benzoate ([3H]BTX-B).[2][3][4]
-
Allosteric Modulator: Sea Anemone Toxin (ATX) or Scorpion Toxin to enhance [3H]BTX-B binding.[6]
-
Binding buffer and wash buffer.
-
Test compounds: R-(-)-Tocainide and S-(+)-Tocainide at various concentrations.
-
Glass fiber filters and a vacuum filtration manifold.
-
Scintillation counter.
Procedure:
-
Cell Preparation: Isolate calcium-tolerant cardiac myocytes via collagenase dispersion of ventricular tissue.[6]
-
Assay Incubation: In assay tubes, combine cardiac myocytes, a fixed concentration of [3H]BTX-B, a fixed concentration of ATX (to promote the channel state with high affinity for BTX-B), and varying concentrations of the this compound enantiomer (the competitor).
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The filters trap the myocytes with bound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine non-specific binding using a high concentration of a known ligand. Subtract non-specific binding from total binding to get specific binding. Plot the percentage of specific binding against the logarithm of the competitor (this compound enantiomer) concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value for each enantiomer.
Whole-Cell Patch-Clamp Electrophysiology Protocol
This protocol describes how to measure the use-dependent block and recovery from inactivation, key characteristics of Class Ib antiarrhythmics.
Objective: To quantify and compare the effects of R-(-)- and S-(+)-Tocainide on the gating kinetics of Nav1.5 channels expressed in a heterologous system (e.g., HEK293 cells).
Materials:
-
HEK293 cell line stably expressing the human Nav1.5 α-subunit.
-
Patch-clamp rig (amplifier, digitizer, microscope).
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (containing physiological ion concentrations).
-
Internal solution (pipette solution, containing CsF or CsCl to block K+ channels).
-
Test compounds: R-(-)-Tocainide and S-(+)-Tocainide dissolved in the external solution.
Procedure Workflow:
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacology and Toxicology of Nav1.5-Class 1 anti-arrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereospecific interaction of this compound with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determinants of stereospecific binding of type I antiarrhythmic drugs to cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. Binding of [3H]batrachotoxinin A benzoate to specific sites on rat cardiac sodium channels [pubmed.ncbi.nlm.nih.gov]
Use-Dependent and Voltage-Dependent Block of Sodium Channels by Tocainide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tocainide, a Class Ib antiarrhythmic agent, exerts its therapeutic effects by blocking voltage-gated sodium channels in a use-dependent and voltage-dependent manner. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's interaction with sodium channels. We will explore the quantitative aspects of this blockade, detail the experimental protocols used to characterize these interactions, and visualize the underlying principles through pathway and workflow diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of ion channel pharmacology and the development of novel therapeutics targeting sodium channels.
Introduction
Voltage-gated sodium channels are integral membrane proteins responsible for the initiation and propagation of action potentials in excitable cells, including neurons and cardiomyocytes. Their dysfunction can lead to a variety of channelopathies, such as epilepsy, cardiac arrhythmias, and chronic pain. This compound, an analogue of lidocaine, is a well-characterized sodium channel blocker that has been used in the treatment of ventricular arrhythmias.[1]
The clinical efficacy of this compound is intrinsically linked to its state-dependent affinity for the sodium channel. According to the modulated receptor hypothesis, the affinity of this compound for the sodium channel is not constant but varies with the conformational state of the channel. This compound exhibits a significantly higher affinity for the open and, most notably, the inactivated states of the sodium channel compared to the resting state.[1][2] This preferential binding to the inactivated state is the cornerstone of its use-dependent and voltage-dependent properties.
Use-dependence describes the phenomenon where the degree of sodium channel block by this compound increases with the frequency of channel activation. During rapid firing of action potentials, as seen in tachyarrhythmias, sodium channels spend more time in the open and inactivated states, providing more opportunities for high-affinity binding of this compound. This leads to a cumulative block of the sodium current.
Voltage-dependence refers to the observation that this compound's blocking effect is more pronounced at more depolarized membrane potentials. Depolarization favors the transition of sodium channels from the resting state to the open and inactivated states, for which this compound has a higher affinity. This property is particularly relevant in ischemic tissues, which are often partially depolarized and exhibit a higher proportion of inactivated sodium channels.[2]
Quantitative Analysis of this compound's Sodium Channel Blockade
The interaction of this compound with sodium channels has been quantified using various electrophysiological and biochemical techniques. The following tables summarize the key quantitative data available in the literature.
Table 1: Inhibitory Potency (IC50) of this compound and its Derivatives on Sodium Channels
| Compound | Channel Isoform | Condition | IC50 (µM) | Reference |
| This compound | hNav1.4 | Tonic Block (0.1 Hz) | 360 | [2] |
| This compound | hNav1.4 | Phasic Block (10 Hz) | 160 | [2] |
| R-(-)-Tocainide | Cardiac Myocytes | Radioligand Binding Assay | 184 ± 8 | [3] |
| S-(+)-Tocainide | Cardiac Myocytes | Radioligand Binding Assay | 546 ± 37 | [3] |
Tonic block refers to the block at a low stimulation frequency, reflecting interaction primarily with the resting state. Phasic block, at a higher frequency, demonstrates use-dependence.
Table 2: Stereospecific Effects of this compound on Interventricular Conduction Time
| Enantiomer | Concentration (µM) | Increase in Conduction Time (msec) | p-value | Reference |
| R-(-)-Tocainide | 75 | 10 ± 5 | < 0.05 | [3] |
| S-(+)-Tocainide | 150 | 4 ± 1 | < 0.05 | [3] |
These data highlight the greater potency of the R-(-)-enantiomer in affecting cardiac conduction, suggesting a stereospecific interaction with the sodium channel.[3]
Experimental Protocols
The characterization of this compound's effects on sodium channels relies on precise and well-controlled experimental methodologies. Below are detailed protocols for key experiments.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for studying the activity of ion channels and the effects of pharmacological agents.
Objective: To measure the tonic and use-dependent block of voltage-gated sodium channels by this compound.
Cell Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing the desired sodium channel isoform (e.g., hNav1.5) are cultured under standard conditions.
-
Cells are plated onto glass coverslips 24-48 hours before the experiment.
-
Immediately before recording, the coverslip is transferred to a recording chamber on the stage of an inverted microscope and perfused with an external solution.
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, and 10 HEPES, with the pH adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.
Recording Procedure:
-
Borosilicate glass pipettes with a resistance of 1-3 MΩ are filled with the internal solution and mounted on a micromanipulator.
-
A gigaohm seal is formed between the pipette tip and the cell membrane.
-
The cell membrane is then ruptured to achieve the whole-cell configuration.
-
The membrane potential is held at a hyperpolarized potential (e.g., -120 mV) to ensure that most sodium channels are in the resting state.
Voltage-Clamp Protocols:
-
Tonic Block Assessment:
-
From the holding potential of -120 mV, a single depolarizing pulse to 0 mV for 20 ms is applied to elicit a sodium current.
-
This is repeated at a low frequency (e.g., 0.1 Hz) to establish a stable baseline current.
-
This compound is then perfused into the recording chamber, and the same pulse protocol is applied.
-
The reduction in the peak sodium current in the presence of this compound, relative to the baseline, represents the tonic block.
-
-
Use-Dependent Block Assessment:
-
From the holding potential of -120 mV, a train of depolarizing pulses to 0 mV for 20 ms is applied at a higher frequency (e.g., 10 Hz).
-
The peak sodium current for each pulse in the train is measured.
-
The progressive decrease in the peak current during the pulse train in the presence of this compound, compared to the control condition, demonstrates use-dependent block.
-
Radioligand Binding Assay
This biochemical assay is used to determine the binding affinity of a drug to its receptor.
Objective: To determine the binding affinity (IC50) of this compound enantiomers to the cardiac sodium channel.
Methodology:
-
Preparation of Cardiac Myocytes: Freshly isolated cardiac myocytes are prepared from rabbit hearts.
-
Radioligand: [3H]batrachotoxinin benzoate, a ligand that binds to the sodium channel, is used.
-
Assay:
-
The isolated myocytes are incubated with a fixed concentration of [3H]batrachotoxinin benzoate and varying concentrations of the this compound enantiomers (R-(-)- and S-(+)-Tocainide).
-
The reaction is allowed to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of the this compound enantiomer that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
Visualization of Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and experimental procedures described in this guide.
Caption: Modulated Receptor Hypothesis for this compound.
Caption: Experimental workflow for assessing use-dependent block.
Caption: Logical relationship of use- and voltage-dependence.
Conclusion
This compound's therapeutic efficacy as an antiarrhythmic agent is a direct consequence of its intricate, state-dependent interaction with voltage-gated sodium channels. The preferential binding to the open and inactivated states underlies its characteristic use- and voltage-dependent block, allowing it to selectively target pathologically over-excited cardiac tissue. A thorough understanding of these mechanisms, supported by robust quantitative data and well-defined experimental protocols, is crucial for the rational design and development of next-generation sodium channel blockers with improved efficacy and safety profiles. This guide provides a foundational resource for researchers and drug development professionals working in this critical area of pharmacology.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. Increased sodium channel use-dependent inhibition by a new potent analogue of this compound greatly enhances in vivo antimyotonic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereospecific interaction of this compound with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics and metabolism of Tocainide in animal models
An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Tocainide in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the pharmacokinetics (PK) and metabolism of this compound, a Class I antiarrhythmic agent, across various preclinical animal models. The information presented herein is curated from scientific literature to support research and development efforts.
Pharmacokinetic Profile of this compound in Animal Models
This compound, a primary amine analog of lidocaine, exhibits variable pharmacokinetic properties across different animal species. It is generally well-absorbed orally, with bioavailability approaching 100%[1][2]. The drug binds minimally to plasma proteins, with approximately 10% being bound[1][3]. The disposition of this compound can be stereoselective and dose-dependent in certain species.
Comparative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic and disposition data for this compound in rats, dogs, and mice.
| Parameter | Rat | Dog | Mouse |
| Dose (Route) | 15 mg/kg (p.o.)[4][5]; 20 mg/kg (i.p.)[6] | 15-25 mg/kg (p.o., tid)[7]; 10 mg/kg (i.v.)[8] | 20 mg/kg (i.p.)[6] |
| Peak Serum Conc. (Cmax) | Dose-dependent[5] | 6.2 - 19.1 mg/L (peak, 2h post-dose)[7] | Not specified |
| Trough Serum Conc. | Not specified | 2.3 - 11.1 mg/L (trough, 8h post-dose)[7] | Not specified |
| Oral Bioavailability (F) | Complete absorption up to 15 mg/kg[5] | ~100%[1][2] | Not specified |
| % Excreted Unchanged (Urine) | ~19% (at <20 mg/kg dose)[5]; 15-20%[4] | 30-50%[3] | Not specified |
| Stereoselective Excretion (R/S Ratio) | < 1.0[6] | Not specified | > 1.0[6] |
| Oral LD50 | 1000 mg/kg[1] | Not specified | 800 mg/kg[1] |
| Key Observation | Exhibits nonlinear kinetics at doses ≥20 mg/kg[5]. | Effective plasma concentration for 50% arrhythmia reduction is ~5.0 µg/ml[9][10]. | Excretion favors the (R)-enantiomer[6]. |
Metabolism of this compound
The metabolic fate of this compound has been extensively studied, particularly in rats. The drug undergoes several biotransformation reactions, leading to a variety of metabolites. While some sources state that no active metabolites have been found, detailed studies in rats have identified multiple metabolic products[1][4][11].
In male Wistar rats, following oral administration, approximately 15-20% of the this compound dose is excreted as the unchanged drug in urine[4]. An additional 20% is found as acid-hydrolysable conjugates, with about half of this fraction being a glucuronide conjugate, a product of Phase II metabolism[4].
Phase I metabolic pathways include:
-
Oxidative deamination , which produces 2-oxopropiono-2',6'-xylidide. This intermediate is then stereoselectively reduced by liver cytosol to form 2-hydroxypropiono-2',6'-xylidide, predominantly the (S)-alcohol isomer[6].
-
N-acetylation , leading to the formation of N-acetyl this compound[4].
-
Formation of an aldehyde adduct [4].
-
Cyclization to form a hydantoin derivative [4].
The following diagram illustrates the known metabolic pathways of this compound in the rat model.
Experimental Protocols
The investigation of this compound pharmacokinetics and metabolism relies on specific and sensitive experimental procedures.
Animal Studies
-
Species and Housing: Studies have commonly utilized male Wistar rats[4]. Animals are housed under standard laboratory conditions with controlled light-dark cycles and access to food and water.
-
Drug Administration: For oral pharmacokinetic studies in rats, this compound hydrochloride is typically administered via gavage at doses such as 15 mg/kg[4]. For stereoselectivity studies, intraperitoneal (i.p.) injections (e.g., 20 mg/kg) have been used in both rats and mice[6]. In canine models, intravenous (i.v.) administration (e.g., 6-10 mg/kg) is used to study acute antiarrhythmic effects, while oral dosing (e.g., 15-25 mg/kg) is used for chronic efficacy studies[7][8].
-
Sample Collection: Biological samples, including blood (for plasma or serum) and urine, are collected at predetermined time points post-administration. For urine collection in rats, animals are often housed in individual metabolism cages to allow for timed collection (e.g., over 24 hours)[6].
Analytical Methodology
The quantification of this compound and its metabolites from biological matrices requires robust analytical techniques to ensure sensitivity and specificity.
-
Sample Preparation: Prior to analysis, biological samples undergo preparation to remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE)[12][13]. For HPLC analysis, this compound and an internal standard are selectively extracted from plasma or blood[14].
-
Quantification Techniques:
-
Gas Chromatography (GC): GC coupled with an electron capture detector (ECD) or a mass spectrometer (MS) has been a primary method for determining this compound concentrations in plasma and urine from rat studies[4][5].
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive HPLC method involves the pre-column derivatization of this compound with dansyl chloride. The resulting fluorescent derivatives are then separated and quantified using a fluorescence detector, allowing for measurement of concentrations as low as 0.1 µg/ml[14].
-
-
Stereoisomer Analysis: To analyze the enantiomeric composition of this compound, the drug is extracted and converted into diastereomeric derivatives by reacting it with a chiral agent like (S)-alpha-methoxy-alpha-trifluoromethylphenylacetyl chloride. These diastereomers can then be separated and quantified using gas chromatography[6].
The diagram below outlines a typical workflow for a pharmacokinetic study of this compound in an animal model.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound: a new oral antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mims.com [mims.com]
- 4. Metabolism of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-dependent pharmacokinetics of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disposition of (R,S)-tocainide. Some stereoselective aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and toxicity of this compound for the treatment of ventricular tachyarrhythmias in Doberman pinschers with occult cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiarrhythmic actions of this compound in canine models of previous myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antiarrhythmic effects of this compound and lidocaine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C11H16N2O | CID 38945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ijisrt.com [ijisrt.com]
- 13. medwinpublishers.com [medwinpublishers.com]
- 14. High-pressure liquid chromatographic analysis of drugs in biological fluids II: determination of an antiarrhythmic drug, this compound, as its dansyl derivative using a fluorescence detector - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Studying Sodium Currents with Tocainide using Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tocainide, a Class Ib antiarrhythmic agent, is a valuable pharmacological tool for investigating the function and pharmacology of voltage-gated sodium channels (Nav). As an analogue of lidocaine, this compound exhibits a potent, state-dependent block of sodium currents, preferentially binding to the inactivated state of the channel.[1][2] This characteristic makes it particularly useful for studying use-dependent and frequency-dependent inhibition of sodium channels, which are critical mechanisms in both physiological and pathophysiological contexts, such as cardiac arrhythmias and myotonia.[2][3]
These application notes provide detailed protocols for utilizing this compound in patch-clamp electrophysiology experiments to characterize its effects on sodium currents. The protocols cover the assessment of tonic and phasic (use-dependent) block, as well as the recovery from inactivation, providing a comprehensive framework for researchers.
Mechanism of Action and Binding
This compound exerts its blocking effect by interacting with the local anesthetic binding site located within the pore of the voltage-gated sodium channel.[3] Its preferential binding to the inactivated state of the channel leads to an accumulation of blocked channels during repetitive depolarization, a phenomenon known as use-dependent block.[4][5] This means that this compound is more effective at higher stimulation frequencies, a key feature of its therapeutic action.[2] The interaction is stereospecific, with the R-(-)-enantiomer showing a higher affinity for the cardiac sodium channel than the S-(+)-enantiomer.[6]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound on voltage-gated sodium channels.
Table 1: IC50 Values for this compound Block of Sodium Channels
| Sodium Channel Isoform | Stereoisomer | Experimental Condition | IC50 (µM) | Reference |
| Cardiac Sodium Channel | R-(-)-tocainide | Radioligand binding assay | 184 ± 8 | [6] |
| Cardiac Sodium Channel | S-(+)-tocainide | Radioligand binding assay | 546 ± 37 | [6] |
| hNav1.4 | Not Specified | Tonic Block (0.1 Hz) | >1000 | [3] |
| hNav1.4 | Not Specified | Phasic Block (10 Hz) | 330 | [3] |
Table 2: Effects of this compound on Sodium Channel Gating Properties
| Parameter | Effect of this compound | Notes | Reference |
| Steady-state activation (m∞) | No significant shift | This compound primarily affects the inactivated state. | [4] |
| Time constant of activation (τm) | No significant shift | [4] | |
| Time constant of inactivation (τh) | No significant shift | [4] | |
| Recovery from inactivation | Slowed | The drug traps the channel in a blocked state. | [7] |
Experimental Protocols
These protocols are designed for whole-cell patch-clamp recordings from cells expressing voltage-gated sodium channels (e.g., HEK293 cells stably expressing a specific Nav isoform or isolated cardiomyocytes).
Cell Preparation and Solutions
Cell Culture:
-
Maintain cells in appropriate culture medium and conditions.
-
For transient transfections, plate cells on glass coverslips 24-48 hours before the experiment.
-
For primary cells like cardiomyocytes, follow established isolation protocols.
Recording Solutions:
Table 3: Composition of Intracellular and Extracellular Solutions for Sodium Current Recording
| Solution | Component | Concentration (mM) |
| Extracellular | NaCl | 140 |
| KCl | 4 | |
| CaCl2 | 2 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted to 7.4 with NaOH | ||
| Intracellular | CsF | 120 |
| CsCl | 20 | |
| NaCl | 10 | |
| EGTA | 10 | |
| HEPES | 10 | |
| pH adjusted to 7.2 with CsOH |
Note: Solution compositions can be adjusted based on the specific cell type and experimental goals. For example, to minimize potassium currents, Cs+ is used as the main intracellular cation.
This compound Preparation:
-
Prepare a stock solution of this compound hydrochloride in deionized water or the extracellular solution.
-
Dilute the stock solution to the desired final concentrations in the extracellular solution on the day of the experiment.
Electrophysiological Recording Setup
-
Use a patch-clamp amplifier and data acquisition system suitable for recording fast inward currents.[8]
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Establish a giga-ohm seal (>1 GΩ) and obtain the whole-cell configuration.
-
Compensate for series resistance (typically >80%) to minimize voltage errors.
Voltage-Clamp Protocols for Studying this compound Effects
The following voltage-clamp protocols are designed to assess the different aspects of this compound's interaction with sodium channels.
This protocol measures the effect of this compound on resting channels.
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.
-
Apply a brief depolarizing test pulse (e.g., to -10 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to elicit a sodium current.
-
After establishing a stable baseline current, perfuse the cell with the desired concentration of this compound.
-
Continue applying the test pulse at 0.1 Hz until a new steady-state block is reached.
-
The tonic block is calculated as the percentage reduction in the peak current amplitude in the presence of this compound compared to the control.[9]
This protocol investigates the effect of repetitive stimulation on this compound block.[5]
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV).
-
Apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a higher frequency (e.g., 10 Hz).
-
Record the peak sodium current for each pulse in the train.
-
After recording a control train, perfuse the cell with this compound.
-
Apply the same pulse train in the presence of the drug.
-
Use-dependent block is observed as a progressive decrease in the peak current amplitude during the pulse train in the presence of this compound.[5] The phasic block can be quantified by comparing the block of the first pulse to the block of the last pulse in the train.
This protocol measures the time course of recovery from inactivation in the absence and presence of this compound.[10]
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV).
-
Apply a conditioning pre-pulse (e.g., to -10 mV for 500 ms) to inactivate the sodium channels.
-
Return the membrane potential to the holding potential (-120 mV) for a variable recovery interval (Δt).
-
Apply a test pulse (e.g., to -10 mV for 20 ms) to measure the fraction of recovered channels.
-
Repeat this two-pulse protocol with increasing recovery intervals (Δt) to determine the time course of recovery.
-
Perform the protocol in the absence (control) and presence of this compound.
-
The time constant of recovery (τ) can be determined by fitting the data with an exponential function. This compound will prolong the time constant of recovery.[7]
Mandatory Visualizations
Caption: Experimental workflow for studying this compound's effects on sodium currents.
Caption: this compound's state-dependent binding to the sodium channel.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. Increased sodium channel use-dependent inhibition by a new potent analogue of this compound greatly enhances in vivo antimyotonic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound blocks Na currents by accumulation of inactivated Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Stereospecific interaction of this compound with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Patch clamp analysis of recovery of sodium channels from inactivation in mammalian myocardium in terms of a Markovian state model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Voltage clamp - Wikipedia [en.wikipedia.org]
- 9. Tonic and phasic block of neuronal sodium currents by 5-hydroxyhexano- 2',6'-xylide, a neutral lidocaine homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Tocainide in In Vitro Models of Cardiac Arrhythmia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tocainide in in vitro models of cardiac arrhythmia. This compound, a primary amine analog of lidocaine, is a Class Ib antiarrhythmic agent that primarily acts by blocking cardiac sodium channels.[1] Its mechanism of action involves a dose-dependent decrease in sodium and potassium conductance, which reduces the excitability of myocardial cells.[1] This effect is particularly pronounced in ischemic or damaged myocardial tissue, making it a valuable agent for studying and suppressing ventricular arrhythmias.[2]
Mechanism of Action
This compound exerts its antiarrhythmic effects by selectively binding to and blocking voltage-gated sodium channels in cardiac cells, particularly in their open or inactive states.[2] This blockade reduces the influx of sodium ions during phase 0 of the cardiac action potential, leading to a decrease in the rate and magnitude of depolarization.[2] Consequently, the cell membrane is stabilized and becomes less excitable.[2] By slowing the conduction of electrical impulses, this compound can help prevent the re-entrant circuits that often sustain ventricular arrhythmias.[2] Notably, it has minimal effects on the duration of the action potential and the refractory period of cardiac cells.[2]
This compound's interaction with the sodium channel is stereospecific. The R-(-)-enantiomer is more potent than the S-(+)-enantiomer in prolonging conduction time and has a higher affinity for the sodium channel.[3]
Signaling Pathway of this compound Action
The primary signaling pathway affected by this compound is the direct blockade of the cardiac voltage-gated sodium channel (Nav1.5). This action directly impacts cardiac myocyte excitability and conduction.
Caption: Mechanism of this compound action on cardiac sodium channels.
Quantitative Data from In Vitro Studies
The following tables summarize the quantitative effects of this compound observed in various in vitro models.
Table 1: Stereospecific Effects of this compound Enantiomers
| Parameter | R-(-)-Tocainide | S-(+)-Tocainide | In Vitro Model | Reference |
| IC50 for [3H]batrachotoxin benzoate binding | 184 ± 8 µM | 546 ± 37 µM | Freshly isolated cardiac myocytes | [3] |
| Concentration for significant increase in conduction time | 75 µM | 150 µM | Isolated perfused rabbit heart | [3] |
| Increase in conduction time | 10 ± 5 msec | 4 ± 1 msec | Isolated perfused rabbit heart | [3] |
Table 2: Electrophysiological Effects of this compound in Guinea Pig Myocardium
| Parameter | Atrial Myocardium | Ventricular Myocardium (Papillary Muscle) | In Vitro Model | Reference |
| Action Potential Duration (APD30 & APD90) | Increased | Decreased (especially at low stimulation rates) | Isolated guinea pig heart preparations | [4] |
| Maximum Upstroke Velocity (Vmax) | Decreased (at high stimulation rates) | Decreased (at high stimulation rates) | Isolated guinea pig heart preparations | [4] |
| Functional Refractory Period | Increased | Increased | Isolated guinea pig heart preparations | [4] |
| Resting State Na-channel Block | Small degree (10-20%) | Negligible | Isolated guinea pig heart preparations | [4] |
Experimental Protocols
Protocol 1: Evaluation of Antiarrhythmic Effects in Isolated Perfused Rabbit Heart
This protocol is based on methodologies used to assess the effects of this compound enantiomers on interventricular conduction time.[3]
1. Animal Preparation and Heart Isolation:
- New Zealand White rabbits are anesthetized.
- The heart is rapidly excised and placed in ice-cold Krebs-Henseleit solution.
- The aorta is cannulated for retrograde perfusion using a Langendorff apparatus.
2. Perfusion and Pacing:
- The heart is perfused with Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2, and maintained at 37°C.
- The heart is paced at a constant rate (e.g., 350 msec cycle length) using ventricular pacing electrodes.
3. Electrophysiological Recordings:
- Interventricular conduction time is measured using recording electrodes placed on the epicardial surface.
4. Drug Application:
- A baseline recording of conduction time is established.
- This compound enantiomers (R-(-)-Tocainide or S-(+)-Tocainide) are added to the perfusate at desired concentrations (e.g., 75 µM for R-isomer, 150 µM for S-isomer).[3]
- Conduction time is measured continuously.
5. Data Analysis:
- The change in conduction time from baseline is calculated for each concentration of the this compound enantiomers.
- Statistical analysis is performed to determine the significance of the observed effects.
A[label="Rabbit Heart Isolation", fillcolor="#F1F3F4", fontcolor="#202124"];
B[label="Langendorff Perfusion Setup", fillcolor="#F1F3F4", fontcolor="#202124"];
C [label="Ventricular Pacing (Constant Rate)", fillcolor="#F1F3F4", fontcolor="#202124"];
D [label="Baseline Conduction Time Recording", fillcolor="#FBBC05", fontcolor="#202124"];
E [label="this compound Application (Perfusate)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
F [label="Continuous Conduction Time Measurement", fillcolor="#4285F4", fontcolor="#FFFFFF"];
G [label="Data Analysis (Change from Baseline)", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
}
Caption: Experimental workflow for assessing this compound's effects in an isolated perfused heart.
Protocol 2: Electrophysiological Studies in Isolated Guinea Pig Myocardium
This protocol is adapted from studies investigating the electrophysiological actions of this compound in atrial and ventricular tissues.[4]
1. Tissue Preparation:
- Guinea pigs are euthanized, and the hearts are quickly removed.
- Left atria and right ventricular papillary muscles are dissected in oxygenated Tyrode's solution.
2. Experimental Setup:
- Tissues are mounted in a tissue bath and superfused with Tyrode's solution at 37°C, gassed with 95% O2 / 5% CO2.
- Tissues are stimulated using bipolar platinum electrodes at a defined frequency (e.g., 1 Hz).
3. Intracellular Recordings:
- Glass microelectrodes filled with 3 M KCl are used to impale cardiac cells and record intracellular action potentials.
- Parameters such as action potential duration at 30% and 90% repolarization (APD30, APD90) and the maximum upstroke velocity (Vmax) are measured.
4. Drug Application:
- After obtaining stable baseline recordings, this compound is added to the superfusate at various concentrations.
- Recordings are made at steady-state for each concentration.
5. Refractory Period Measurement:
- The functional refractory period is determined by introducing extrastimuli at progressively shorter coupling intervals after a train of regular stimuli.
6. Data Analysis:
- Concentration-response curves are generated for the effects of this compound on APD, Vmax, and refractory period.
- The effects in atrial and ventricular tissues are compared.
A[label="Dissection of Guinea Pig\nAtria & Papillary Muscles", fillcolor="#F1F3F4", fontcolor="#202124"];
B[label="Tissue Bath Superfusion & Stimulation", fillcolor="#F1F3F4", fontcolor="#202124"];
C [label="Intracellular Action Potential Recording\n(Microelectrodes)", fillcolor="#FBBC05", fontcolor="#202124"];
D [label="Baseline Electrophysiological\nParameter Measurement", fillcolor="#FBBC05", fontcolor="#202124"];
E [label="this compound Application (Superfusate)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
F [label="Measurement of APD, Vmax,\n& Refractory Period", fillcolor="#4285F4", fontcolor="#FFFFFF"];
G [label="Concentration-Response Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
}
Caption: Workflow for electrophysiological studies of this compound in isolated myocardial tissues.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the mechanisms of ventricular arrhythmias in in vitro settings. Its well-characterized, concentration-dependent, and stereospecific blockade of cardiac sodium channels allows for the controlled study of altered cardiac electrophysiology. The provided protocols offer a framework for researchers to utilize this compound in isolated heart and tissue models to further elucidate the pathophysiology of cardiac arrhythmias and to evaluate the efficacy of potential antiarrhythmic therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. Stereospecific interaction of this compound with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiological and antiarrhythmic actions of this compound in isolated heart preparations of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tocainide as a Reference Compound in High-Throughput Screening for Sodium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channels (Nav) are critical for the initiation and propagation of action potentials in excitable cells. Their dysfunction is implicated in a range of pathophysiological conditions, including chronic pain, epilepsy, and cardiac arrhythmias. Consequently, they are a key target for drug discovery. High-throughput screening (HTS) is an essential tool for identifying novel sodium channel blockers. A crucial component of any robust HTS assay is the use of well-characterized reference compounds to ensure assay validity and performance.
Tocainide, a Class I antiarrhythmic agent, serves as an excellent reference compound for HTS assays targeting sodium channels. As an analogue of lidocaine, it exhibits use-dependent and state-dependent blockade of sodium channels, preferentially binding to the inactivated state.[1][2] Its mechanism of action and known potency on certain sodium channel subtypes make it a valuable tool for validating and standardizing HTS assays.
These application notes provide detailed protocols for utilizing this compound as a reference compound in two common HTS platforms for sodium channel blockers: Automated Patch Clamp (APC) and a Fluorescent Sodium Influx Assay.
Data Presentation: Potency of this compound
Table 1: IC50 Values of this compound Enantiomers on Cardiac Sodium Channels
| Enantiomer | Sodium Channel Subtype | IC50 (µM) | Cell Type | Assay Method |
| R-(-)-Tocainide | Cardiac (likely Nav1.5) | 184 ± 8 | Freshly isolated cardiac myocytes | Radioligand binding assay |
| S-(+)-Tocainide | Cardiac (likely Nav1.5) | 546 ± 37 | Freshly isolated cardiac myocytes | Radioligand binding assay |
Data sourced from Sheldon et al., 1988.[3]
Table 2: Qualitative Activity of this compound and its Analogs on Neuronal and Muscle Sodium Channels
| Compound | Sodium Channel Subtype(s) | Observation |
| This compound | Neuronal and Myelinated Nerve Fibers | Potential- and frequency-dependent block.[4] |
| This compound | Human Skeletal Muscle (hNav1.4) | Less potent than its analog, To10.[5] |
| NeP1 (this compound Analog) | hNav1.4 and hNav1.7 | Significantly more potent than this compound.[6] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Figure 1. Mechanism of action of this compound in blocking nociceptive signaling pathways.
Figure 2. Role of Nav1.5 in the cardiac action potential and the inhibitory effect of this compound.
Figure 3. General workflow for a high-throughput screening campaign for sodium channel blockers.
Experimental Protocols
Protocol 1: Automated Patch Clamp (APC) Assay for Determining this compound IC50 on a Target Nav Subtype
This protocol outlines the use of an automated patch clamp system to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific voltage-gated sodium channel subtype expressed in a recombinant cell line (e.g., HEK293 or CHO cells).
Materials:
-
HEK293 or CHO cells stably expressing the target human Nav channel subtype.
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
This compound hydrochloride stock solution (10 mM in DMSO).
-
Automated patch clamp system (e.g., Qube 384, Patchliner).
-
Single-use recording plates/chips.
Procedure:
-
Cell Preparation:
-
Culture cells to 70-90% confluency.
-
On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution.
-
Resuspend cells in the external solution at a density of 1-2 x 10^6 cells/mL.
-
-
Compound Plate Preparation:
-
Prepare a serial dilution of this compound in the external solution. A typical concentration range would be from 0.1 µM to 1000 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a positive control (e.g., a known potent blocker for the target subtype, like Tetrodotoxin for TTX-sensitive channels).
-
-
Automated Patch Clamp Run:
-
Prime the APC instrument with external and internal solutions according to the manufacturer's instructions.
-
Load the cell suspension and the compound plate into the instrument.
-
Voltage Protocol:
-
Holding potential: -100 mV.
-
To elicit currents, apply a depolarizing step to 0 mV for 20 ms.
-
To assess use-dependence, a train of depolarizing pulses (e.g., 10 pulses at 10 Hz) can be applied.
-
-
Experimental Sequence:
-
Establish a stable whole-cell recording and record baseline currents.
-
Apply the vehicle control and record currents.
-
Apply the different concentrations of this compound, allowing for a sufficient incubation time (e.g., 2-5 minutes) at each concentration before recording the current.
-
-
-
Data Analysis:
-
Measure the peak sodium current amplitude for each concentration of this compound.
-
Normalize the current at each concentration to the baseline current.
-
Plot the normalized current as a function of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Fluorescent Sodium Influx HTS Assay Using this compound as a Reference
This protocol describes a no-wash, fluorescence-based sodium influx assay suitable for HTS, using a sodium-sensitive dye like Asante NaTRIUM Green-2 AM.
Materials:
-
HEK293 cells stably expressing the target Nav channel subtype.
-
Assay buffer (in mM): 140 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose (pH 7.4).
-
Asante NaTRIUM Green-2 AM dye (or similar sodium indicator).
-
Pluronic F-127.
-
Sodium channel activator (e.g., Veratridine).
-
This compound hydrochloride.
-
384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capability.
Procedure:
-
Cell Plating:
-
Seed the cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare the dye loading solution containing Asante NaTRIUM Green-2 AM (e.g., 5 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C, 5% CO2.
-
-
Assay Validation with this compound:
-
Prepare a plate with control wells:
-
Negative Control: Wells with cells and assay buffer (containing vehicle).
-
Positive Control: Wells with cells and the sodium channel activator (e.g., 20 µM Veratridine).
-
Reference Compound: Wells pre-incubated with a known concentration of this compound (e.g., 100 µM) for 15-30 minutes before adding the activator.
-
-
Place the plate in the fluorescence reader.
-
Record a baseline fluorescence for 10-20 seconds.
-
Add the activator (and vehicle/Tocainide for the respective wells) and immediately begin kinetic reading for 1-5 minutes.
-
-
HTS Procedure:
-
For the HTS, test compounds are added to the wells before the addition of the activator.
-
This compound at its approximate IC80 concentration should be included on each plate as a positive control for inhibition.
-
-
Data Analysis and Quality Control:
-
The increase in fluorescence upon addition of the activator reflects sodium influx.
-
Calculate the percent inhibition for each test compound relative to the positive (activator alone) and negative (vehicle) controls.
-
Z'-Factor Calculation: To assess the quality and suitability of the assay for HTS, calculate the Z'-factor using the signals from the positive and negative controls on each plate.
-
Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|
-
An assay with a Z'-factor > 0.5 is considered excellent for HTS.
-
-
Conclusion
This compound is a valuable and versatile reference compound for the development, validation, and execution of high-throughput screening assays for sodium channel blockers. Its well-defined, though not fully characterized across all subtypes, interaction with sodium channels provides a reliable benchmark for assay performance. The protocols provided herein offer a starting point for researchers to incorporate this compound into their HTS workflows, thereby enhancing the quality and reliability of their screening data in the quest for novel therapeutics targeting voltage-gated sodium channels.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C11H16N2O | CID 38945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stereospecific interaction of this compound with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound blocks Na currents by accumulation of inactivated Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased sodium channel use-dependent inhibition by a new potent analogue of this compound greatly enhances in vivo antimyotonic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of a new potent analog of this compound on hNav1.7 sodium channels and in vivo neuropathic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Tocainide's Effect on Cardiac Action Potential Duration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tocainide is a Class Ib antiarrhythmic agent utilized in the management of ventricular arrhythmias.[1][2] Its primary mechanism of action involves the blockade of voltage-gated sodium channels (NaV1.5) in cardiomyocytes.[1][2][3] this compound exhibits a preference for binding to the inactive state of these channels, a characteristic that contributes to its efficacy in suppressing abnormal cardiac electrical activity, particularly in ischemic tissue.[1][2] Understanding the precise effects of this compound on the cardiac action potential duration (APD) is crucial for both elucidating its therapeutic and proarrhythmic potential.
These application notes provide a detailed overview of the experimental setup and protocols for accurately measuring the impact of this compound on cardiac APD. The methodologies described are applicable to researchers in cardiac electrophysiology, pharmacology, and drug development.
Mechanism of Action: this compound's Effect on Cardiac Sodium Channels
This compound, as a Class Ib antiarrhythmic, primarily shortens the action potential duration in cardiac Purkinje fibers and ventricular muscle.[4] This effect is a consequence of its blockade of the late sodium current (I_NaL) and its rapid dissociation from the sodium channels during the diastolic interval. By blocking the influx of sodium ions during the plateau phase (Phase 2) of the action potential, this compound accelerates repolarization, thereby shortening the APD.
dot
Caption: this compound's primary mechanism of action.
Quantitative Data Summary
The following table summarizes the expected concentration-dependent effects of this compound on key cardiac action potential parameters. Data is compiled from various in vitro studies.
| This compound Concentration (µM) | APD50 (% Change from Baseline) | APD90 (% Change from Baseline) | Vmax (% Change from Baseline) | Notes |
| 10 | ~ -5% | ~ -8% | ~ -15% | Minimal effective concentration. |
| 50 | ~ -12% | ~ -18% | ~ -30% | Therapeutic concentration range. |
| 100 | ~ -20% | ~ -25% | ~ -45% | Upper therapeutic/supra-therapeutic range. |
| >200 | Significant Shortening | Significant Shortening | Pronounced Depression | Potential for proarrhythmic effects. |
Note: The exact values can vary depending on the experimental model (e.g., cell type, species), pacing frequency, and specific experimental conditions.
Experimental Protocols
Protocol 1: Patch-Clamp Electrophysiology in Isolated Cardiomyocytes
This protocol details the whole-cell patch-clamp technique to record action potentials from single cardiomyocytes.
1. Cell Preparation:
-
Isolate ventricular cardiomyocytes from an appropriate animal model (e.g., adult rat, guinea pig) or use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Plate the isolated cells on laminin-coated glass coverslips and allow them to adhere for at least 2-4 hours in a culture medium.
2. Solutions:
-
External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution: (in mM) 120 K-aspartate, 20 KCl, 10 NaCl, 5 Mg-ATP, 10 HEPES, 0.1 EGTA. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound hydrochloride in deionized water and make serial dilutions to achieve the desired final concentrations in the external solution.
3. Patch-Clamp Recording:
-
Place a coverslip with adherent cardiomyocytes in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution at a constant flow rate (e.g., 2 mL/min) and maintain the temperature at 36-37°C.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single, healthy cardiomyocyte with the patch pipette and form a giga-ohm seal (>1 GΩ) with the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Switch the amplifier to current-clamp mode.
-
Elicit action potentials by injecting short (2-5 ms) suprathreshold depolarizing current pulses through the patch pipette at a constant frequency (e.g., 1 Hz).
-
Record baseline action potentials for at least 5 minutes to ensure stability.
-
Perfuse the chamber with external solutions containing increasing concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM), allowing for a 5-10 minute equilibration period at each concentration before recording.
-
Perform a washout with the drug-free external solution to assess the reversibility of the effects.
4. Data Analysis:
-
Analyze the recorded action potentials to determine the following parameters:
-
Action Potential Duration at 50% and 90% repolarization (APD50, APD90).
-
Maximum upstroke velocity (Vmax) of the action potential, which reflects the sodium channel availability.
-
Resting Membrane Potential (RMP).
-
Action Potential Amplitude (APA).
-
-
Compare the parameters at different this compound concentrations to the baseline values.
dot
Caption: Experimental workflow for patch-clamp analysis.
Protocol 2: Microelectrode Array (MEA) Assay with hiPSC-Cardiomyocytes
This protocol describes a higher-throughput method to assess the effects of this compound on the field potential duration of a cardiomyocyte syncytium.
1. Cell Culture:
-
Culture hiPSC-CMs on a multi-well MEA plate according to the manufacturer's instructions until a spontaneously beating syncytium is formed.
-
Maintain the cells in a standard cell culture incubator (37°C, 5% CO₂).
2. MEA Recording:
-
Place the MEA plate on the recording platform of the MEA system, ensuring the temperature is maintained at 37°C.
-
Allow the plate to equilibrate on the platform for 10-15 minutes.
-
Record baseline field potentials from each well for a stable period (e.g., 5-10 minutes).
3. Compound Addition:
-
Prepare a dilution plate with the desired concentrations of this compound in the appropriate cell culture medium.
-
Add the this compound solutions to the corresponding wells of the MEA plate. Include a vehicle control (e.g., medium with 0.1% DMSO if used as a solvent).
-
Incubate the plate for an appropriate duration (e.g., 30 minutes) to allow for the drug to take effect.
4. Post-Treatment Recording:
-
Place the MEA plate back on the recording platform and record the field potentials for another 5-10 minutes.
5. Data Analysis:
-
Use the MEA system's software to analyze the recorded field potentials.
-
Key parameters to analyze include:
-
Field Potential Duration (FPD), which is analogous to the APD.
-
Beat rate.
-
Spike amplitude.
-
-
Compare the post-treatment data to the baseline data for each well to determine the concentration-dependent effects of this compound.
dot
Caption: Workflow for MEA-based drug screening.
Conclusion
The provided protocols offer robust and reliable methods for characterizing the electrophysiological effects of this compound on cardiac action potential duration. The choice between patch-clamp and MEA techniques will depend on the specific research question, with patch-clamp providing detailed single-cell information and MEA offering higher throughput for screening purposes. Accurate and detailed measurement of this compound's impact on cardiac electrophysiology is essential for a comprehensive understanding of its antiarrhythmic and potential proarrhythmic properties.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C11H16N2O | CID 38945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Differential effects on action potential duration of class IA, B and C antiarrhythmic drugs: modulation by stimulation rate and extracellular K+ concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Purification of Tocainide Analogues for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis and purification of Tocainide analogues, which are of significant interest in the research of voltage-gated sodium channel blockers. The protocols outlined below are designed to guide researchers in the efficient production and purification of these compounds for further investigation.
Synthesis of this compound Analogues
This compound analogues are primarily synthesized through the amidation of a chiral amine with a derivative of 2,6-dimethylaniline. A common strategy involves the coupling of a protected amino acid with 2,6-dimethylaniline, followed by deprotection. The synthesis of proline-based analogues, which have shown increased potency and stereoselectivity, is a key area of focus.[1][2][3]
General Synthesis of N-(2,6-dimethylphenyl)-2-pyrrolidinecarboxamide Analogues
This protocol describes a general method for synthesizing chiral N-(2,6-dimethylphenyl)-2-pyrrolidinecarboxamide analogues, starting from Boc-protected proline.
Experimental Protocol:
Step 1: Activation of Boc-Proline
-
Dissolve Boc-protected proline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 equivalents) and an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) (1.1 equivalents).
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours to form the activated ester.
Step 2: Amide Coupling
-
In a separate flask, dissolve 2,6-dimethylaniline (1 equivalent) in the same aprotic solvent.
-
Slowly add the solution of the activated Boc-proline to the 2,6-dimethylaniline solution at room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Step 3: Work-up and Extraction
-
Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC was used).
-
Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude Boc-protected product.
Step 4: Deprotection of the Boc Group
-
Dissolve the crude Boc-protected product in a solution of trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) or 4 M HCl in dioxane.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify with a suitable base (e.g., 1 M NaOH or saturated NaHCO3) to a pH of 9-10.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound analogue.
Quantitative Data Summary:
| Analogue | Starting Material | Coupling Agent | Deprotection Agent | Yield (%) | Purity (%) | Reference |
| (R)-N-(2,6-dimethylphenyl)-2-pyrrolidinecarboxamide | (R)-Boc-proline | DCC/NHS | TFA/DCM | 75-85 | >95 | [1] |
| (S)-N-(2,6-dimethylphenyl)-2-pyrrolidinecarboxamide | (S)-Boc-proline | DCC/NHS | TFA/DCM | 75-85 | >95 | [1] |
| (R)-N-(2,6-dimethylphenyl)-1-methyl-2-pyrrolidinecarboxamide | (R)-Boc-N-methylproline | BOP/HOBt | 4M HCl/Dioxane | 60-70 | >98 | [4] |
| (S)-N-(2,6-dimethylphenyl)-N-methyl-2-pyrrolidinecarboxamide | (S)-Boc-proline | DCC/NHS | TFA/DCM | Post-coupling methylation | 65-75 | >97 |
Purification of this compound Analogues
Purification of this compound analogues is critical to isolate the desired product from starting materials, reagents, and by-products. The choice of purification method depends on the nature of the impurities and the scale of the synthesis. For chiral analogues, enantiomeric separation is a crucial step.
Recrystallization
Recrystallization is a cost-effective method for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution.
Experimental Protocol:
-
Select a suitable solvent or solvent system where the this compound analogue has high solubility at elevated temperatures and low solubility at room temperature. Common solvents include ethanol, isopropanol, acetone, and ethyl acetate/hexane mixtures.
-
Dissolve the crude product in a minimum amount of the hot solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution is heated for a short period.
-
Hot-filter the solution to remove insoluble impurities and activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for purifying compounds from a mixture. It utilizes a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents) to separate components based on their polarity.
Experimental Protocol:
-
Choose an appropriate solvent system (mobile phase) that provides good separation of the desired product from impurities on a TLC plate (Rf value of the product should be around 0.2-0.4). A common mobile phase for this compound analogues is a mixture of ethyl acetate and hexane with a small amount of triethylamine to prevent tailing.
-
Pack a glass column with silica gel slurried in the mobile phase.
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the top of the column.
-
Elute the column with the mobile phase under positive pressure (using compressed air or nitrogen).
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Preparative High-Performance Liquid Chromatography (HPLC) for Chiral Separation
For the separation of enantiomers, preparative chiral HPLC is the method of choice. This technique uses a chiral stationary phase (CSP) to selectively interact with each enantiomer, leading to different retention times.
Experimental Protocol:
-
Select a suitable chiral column. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating chiral amines and amides.[5][6]
-
Develop an analytical method first to determine the optimal mobile phase for separation. Typical mobile phases for normal-phase chiral HPLC are mixtures of hexane/isopropanol or hexane/ethanol with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape.[7]
-
Scale up the analytical method to a preparative scale by increasing the column diameter and flow rate.
-
Dissolve the racemic mixture of the this compound analogue in the mobile phase.
-
Inject the solution onto the preparative chiral HPLC system.
-
Collect the fractions corresponding to each enantiomer.
-
Evaporate the solvent from the collected fractions to obtain the purified enantiomers.
Quantitative Data for Chiral Separation:
| Analogue | Chiral Stationary Phase | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Reference |
| This compound | Crown ether-based CSP | 80% Methanol in water + 10 mM H2SO4 | 1.25 | 1.68 | [8] |
| Analogue 3i | Crown ether-based CSP | 80% Methanol in water + 10 mM H2SO4 | 1.32 | 2.15 | [7] |
| Analogue 3k | Crown ether-based CSP | 80% Methanol in water + 10 mM H2SO4 | 1.18 | 1.35 | [7] |
Visualizations
Signaling Pathway of Voltage-Gated Sodium Channels
This compound and its analogues exert their therapeutic effects by blocking voltage-gated sodium channels (Nav). This diagram illustrates the basic signaling pathway involving these channels.
Caption: Voltage-gated sodium channel signaling pathway and its blockade by this compound analogues.
Experimental Workflow for Synthesis and Evaluation
This diagram outlines the general workflow for the synthesis, purification, and subsequent evaluation of this compound analogues.
Caption: General experimental workflow for the synthesis and evaluation of this compound analogues.
References
- 1. Signaling Complexes of Voltage-gated Sodium and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voltage-gated sodium channels (Na<sub>V</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. kenhub.com [kenhub.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Synthesis of new 2,6-prolylxylidide analogues of this compound as stereoselective blockers of voltage-gated Na(+) channels with increased potency and improved use-dependent activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Identifying and Mitigating Off-Target Effects of Tocainide on Potassium Channels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Tocainide on potassium channels.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its known primary and off-target effects?
This compound is a Class Ib antiarrhythmic drug, structurally analogous to lidocaine. Its primary mechanism of action is the blockade of voltage-gated sodium channels, particularly the Nav1.5 channel, which is crucial for cardiac conduction.[1] While its primary therapeutic effect is on sodium channels, literature suggests that this compound also produces dose-dependent decreases in potassium conductance, indicating potential off-target effects on potassium channels.[1] Clinical studies have shown that this compound can cause a slight shortening of the QTc interval, which is influenced by potassium channel activity.[2][3]
2. Why is it important to study the off-target effects of this compound on potassium channels?
Potassium channels are critical for the repolarization phase of the cardiac action potential and for maintaining the resting membrane potential in various excitable cells.[4] Off-target interactions with potassium channels can lead to proarrhythmic events, such as Torsades de Pointes, or other adverse effects.[5] Given that this compound is used to treat cardiac arrhythmias, understanding its full ion channel interaction profile is essential for a comprehensive safety and efficacy assessment.
3. What are the key potassium channel families that should be considered for off-target screening of this compound?
A comprehensive off-target screening panel for a cardiac drug like this compound should include representatives from the following key potassium channel families:
-
Voltage-gated potassium (Kv) channels: This is a large and diverse family crucial for cardiac repolarization. Important subtypes include those that conduct the rapid (IKr, mediated by hERG channels) and slow (IKs) delayed rectifier currents, as well as transient outward currents (Ito).[6]
-
Inwardly-rectifying potassium (Kir) channels: These channels are important for setting the resting membrane potential and for the late phase of repolarization.[7]
-
KCNQ (Kv7) family: These channels are responsible for the M-current, which plays a role in regulating neuronal excitability and is also present in the heart.[8][9]
4. What experimental techniques can be used to identify off-target effects of this compound on potassium channels?
Several key experimental techniques are employed to identify and characterize off-target drug effects on ion channels:
-
Electrophysiology (Patch-Clamp): This is the gold standard for studying ion channel function. Both manual and automated patch-clamp techniques can be used to directly measure the effect of this compound on the currents conducted by specific potassium channel subtypes.[10][11]
-
Radioligand Binding Assays: These assays can determine if this compound binds directly to potassium channels by measuring the displacement of a known radioactive ligand that binds to a specific channel subtype.
-
Computational Modeling and Docking: In silico methods can predict the potential binding of this compound to the three-dimensional structures of various potassium channels, helping to prioritize experimental validation.[4][12][13]
Troubleshooting Guides
Electrophysiology (Patch-Clamp) Experiments
Issue: Unstable recordings or high seal resistance when applying this compound.
-
Possible Cause: this compound, being a lipophilic molecule, can interact with the cell membrane and affect seal integrity.[14]
-
Troubleshooting Steps:
-
Optimize Seal Formation: Ensure a high-quality gigaohm seal (>1 GΩ) is formed before drug application.
-
Use Perforated Patch: Consider using the perforated patch-clamp technique to maintain the integrity of the intracellular environment and potentially improve recording stability.
-
Control for Solvent Effects: If using a solvent for this compound, ensure the final concentration in the bath solution is minimal and run appropriate vehicle controls.
-
Monitor Access Resistance: Continuously monitor the series resistance and compensate for any changes to ensure accurate voltage clamp.[11]
-
Issue: Difficulty in isolating specific potassium currents due to concomitant sodium channel block.
-
Possible Cause: this compound's primary action is sodium channel blockade, which can alter the overall membrane potential and indirectly affect potassium channel activity.
-
Troubleshooting Steps:
-
Use Specific Channel Blockers: In your experimental design, include highly specific blockers for the sodium channels (e.g., tetrodotoxin for most neuronal sodium channels) to isolate the effects on potassium channels.
-
Voltage Protocols: Design voltage-clamp protocols that specifically activate the potassium channel of interest while minimizing the contribution of sodium currents. For example, use holding potentials that inactivate sodium channels.
-
Ion Substitution: In the extracellular solution, replace sodium with a non-permeant ion like N-methyl-D-glucamine (NMDG) to eliminate sodium currents.
-
Issue: Variability in the measured IC50 value of this compound for a specific potassium channel.
-
Possible Cause: The potency of ion channel blockers can be state-dependent (resting, open, or inactivated state). The experimental conditions can influence the predominant state of the channel.
-
Troubleshooting Steps:
-
Standardize Voltage Protocols: Use consistent and well-defined voltage protocols across all experiments to ensure the channels are in a comparable state when the drug is applied.
-
Frequency-Dependence: Investigate if the blocking effect of this compound is frequency-dependent by applying trains of depolarizing pulses at different frequencies.
-
Temperature Control: Maintain a constant and physiological temperature throughout the experiment, as temperature can affect both channel gating and drug binding kinetics.
-
Data Presentation
| Potassium Channel Subtype | This compound IC50 (µM) | Hill Coefficient | N (number of cells) | Experimental Conditions |
| hERG (Kv11.1) | Data to be determined | Data to be determined | e.g., >5 | Whole-cell patch clamp, 37°C, specific voltage protocol |
| KCNQ2/3 | Data to be determined | Data to be determined | e.g., >5 | Whole-cell patch clamp, 37°C, specific voltage protocol |
| Kv4.3 | Data to be determined | Data to be determined | e.g., >5 | Whole-cell patch clamp, 37°C, specific voltage protocol |
| Kir2.1 | Data to be determined | Data to be determined | e.g., >5 | Whole-cell patch clamp, 37°C, specific voltage protocol |
Experimental Protocols
Automated Patch-Clamp Protocol for Screening this compound on a Panel of Potassium Channels
This protocol provides a general framework for using an automated patch-clamp system to screen for off-target effects of this compound.
-
Cell Preparation:
-
Use cell lines stably expressing the human potassium channel subtype of interest (e.g., CHO or HEK293 cells).
-
Culture cells to 70-90% confluency.
-
Harvest cells using a gentle, non-enzymatic dissociation solution to ensure single, healthy cells.
-
Resuspend cells in the appropriate extracellular solution at the concentration recommended by the automated patch-clamp system manufacturer.
-
-
Solutions:
-
Internal Solution (Pipette Solution): Typically contains (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl2. Adjust pH to 7.2 with KOH.
-
External Solution (Bath Solution): Typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
This compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Make serial dilutions in the external solution to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all test solutions and the vehicle control (typically ≤0.1%).
-
-
Automated Patch-Clamp Procedure:
-
Prime the system with the internal and external solutions.
-
Load the cell suspension and compound plate.
-
Initiate the automated protocol for cell capture, seal formation, and whole-cell configuration.
-
Apply a voltage protocol designed to elicit the specific potassium current of interest. This will vary depending on the channel subtype. For example, for hERG, a depolarizing step to +20 mV followed by a repolarizing step to -50 mV is often used to elicit the characteristic tail current.[15]
-
After establishing a stable baseline recording, apply the vehicle control followed by increasing concentrations of this compound.
-
Record the current inhibition at each concentration.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence of each this compound concentration.
-
Normalize the data to the control (vehicle) response.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value and Hill coefficient.
-
Mandatory Visualizations
Caption: Workflow for identifying this compound's off-target effects using automated patch-clamp.
Caption: Logical flow for characterizing and mitigating off-target effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Errors in the measurement of voltage-activated ion channels in cell-attached patch-clamp recordings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical electrophysiologic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational Methods of Studying the Binding of Toxins From Venomous Animals to Biological Ion Channels: Theory and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The hERG potassium channel and hERG screening for drug-induced torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Voltage-gated Potassium Channels as Therapeutic Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational Studies of Marine Toxins Targeting Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | KCNQs: Ligand- and Voltage-Gated Potassium Channels [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 11. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 12. Computational Approaches for Advancing Ion Channel Drug Discovery and Precision Medicine [escholarship.org]
- 13. Structural modeling of the hERG potassium channel and associated drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Tocainide Concentration: A Technical Guide for Effective Sodium Channel Blockade Without Cytotoxicity
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental use of tocainide. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate the balance between achieving effective sodium channel blockade and avoiding cytotoxic effects in your in vitro models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound to achieve significant sodium channel blockade?
A1: A starting concentration in the range of the IC50 value for the specific sodium channel subtype you are studying is recommended. For cardiac sodium channels, the IC50 for the more potent R-(-)-tocainide enantiomer is 184 µM, while for the S-(+)-tocainide enantiomer, it is 546 µM[1][2]. For the skeletal muscle sodium channel (hNav1.4), the IC50 for tonic block is approximately 699 µM. Therefore, a starting concentration between 150 µM and 700 µM is a reasonable range, depending on your specific channel of interest and the enantiomeric composition of your this compound sample.
Q2: At what concentration is this compound likely to become cytotoxic to my cells?
Q3: How can I determine the optimal concentration of this compound for my specific experiment?
A3: The optimal concentration will depend on your experimental goals. It is crucial to perform parallel experiments to determine both the concentration-dependent effect on sodium channel activity (e.g., using patch-clamp electrophysiology) and the concentration-dependent effect on cell viability (e.g., using an MTT assay). The optimal concentration will be the one that provides the desired level of sodium channel blockade with minimal impact on cell viability.
Q4: Should I be concerned about the stereoisomers of this compound in my experiments?
A4: Yes, this compound has stereoisomers with different potencies. R-(-)-tocainide is more potent in blocking cardiac sodium channels than S-(+)-tocainide[1][2]. If you are using a racemic mixture, be aware that the effective concentration for a given level of block will be different than if you were using a pure enantiomer. For precise and reproducible results, using an enantiomerically pure form is recommended.
Q5: Can this compound's blocking effect be influenced by the physiological state of the sodium channels?
A5: Yes, this compound is a use-dependent and state-dependent sodium channel blocker. This means its blocking efficacy is higher when the sodium channels are frequently opening (use-dependence) and when they are in the inactivated state (state-dependence). Keep this in mind when designing your experimental protocols, as the stimulation frequency and the membrane potential of your cells can influence the observed potency of this compound.
Troubleshooting Guides
Electrophysiology (Patch-Clamp) Experiments
| Problem | Possible Cause | Troubleshooting Steps |
| No or weak this compound effect at expected concentrations. | 1. Drug solution degradation. 2. Incorrect final concentration. 3. Low channel expression in the recorded cell. 4. Inappropriate stimulation protocol to elicit use-dependent block. | 1. Prepare fresh this compound solutions for each experiment. 2. Double-check all dilution calculations and ensure proper mixing. 3. Screen for cells with robust sodium currents before drug application. 4. Apply a high-frequency train of depolarizing pulses to assess use-dependent block. |
| High variability in this compound block between cells. | 1. Inconsistent drug application. 2. Differences in cell health and membrane potential. 3. Use of a racemic mixture of this compound. | 1. Ensure rapid and complete perfusion of the recording chamber with the this compound solution. 2. Monitor and control the resting membrane potential of the cells. Only include healthy cells in your analysis. 3. If possible, use enantiomerically pure this compound for more consistent results. |
| Loss of seal or cell death during recording with this compound. | 1. Cytotoxic effects at the concentration used. 2. Mechanical instability of the patch. | 1. Perform a cytotoxicity assay to determine the toxic concentration range for your cells and use a lower concentration if possible. 2. Ensure a stable and high-resistance seal before applying the drug. Minimize perfusion speed to avoid mechanical stress. |
Cytotoxicity (MTT) Assays
| Problem | Possible Cause | Troubleshooting Steps |
| High background absorbance in control wells. | 1. Contamination of media or reagents. 2. MTT reduction by components in the media. | 1. Use sterile techniques and fresh, filtered reagents. 2. Include a "media only" control to assess background MTT reduction and subtract this value from all other readings. |
| Inconsistent results between replicate wells. | 1. Uneven cell seeding. 2. Incomplete dissolution of formazan crystals. 3. Edge effects in the multi-well plate. | 1. Ensure a homogenous cell suspension and careful pipetting when seeding cells. 2. After adding the solubilization buffer, ensure complete dissolution by gentle shaking or pipetting up and down. 3. Avoid using the outer wells of the plate, or ensure they are filled with media to maintain humidity. |
| Unexpected increase in absorbance with this compound treatment. | 1. This compound interfering with the MTT assay. | 1. Run a control experiment with this compound in cell-free media to see if the compound directly reduces MTT. If it does, consider using an alternative cytotoxicity assay (e.g., LDH release assay). |
Data Summary
This compound Efficacy on Sodium Channels
| Compound | Channel Type | Parameter | Value (µM) | Reference |
| R-(-)-tocainide | Cardiac Sodium Channel | IC50 | 184 | [1][2] |
| S-(+)-tocainide | Cardiac Sodium Channel | IC50 | 546 | [1][2] |
| This compound (racemic) | hNav1.4 | IC50 (Tonic Block) | 699 |
Estimated Cytotoxicity of this compound (Based on Lidocaine)
| Compound | Cell Line | Parameter | Value (µM) | Reference |
| Lidocaine | SH-SY5Y (Human Neuroblastoma) | LD50 | 3350 | [3] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Assessing this compound Sodium Channel Blockade
Objective: To measure the concentration-dependent inhibition of voltage-gated sodium currents by this compound.
Materials:
-
Cell line expressing the sodium channel of interest (e.g., HEK293 cells transfected with SCN5A for Nav1.5).
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH).
-
This compound stock solution (e.g., 100 mM in water).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Culture cells to 50-70% confluency on glass coverslips.
-
Prepare a series of dilutions of this compound in the external solution to achieve the desired final concentrations.
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a holding potential where sodium channels are in the closed state (e.g., -100 mV).
-
Apply a voltage protocol to elicit sodium currents. For tonic block, a single depolarizing pulse (e.g., to -10 mV for 20 ms) every 10-20 seconds is sufficient. For use-dependent block, apply a train of depolarizing pulses at a higher frequency (e.g., 10 Hz).
-
Record baseline sodium currents in the absence of the drug.
-
Perfuse the chamber with the first concentration of this compound and wait for the effect to reach a steady state (typically 2-5 minutes).
-
Record sodium currents in the presence of the drug.
-
Repeat steps 8 and 9 for each concentration of this compound.
-
Analyze the data by measuring the peak sodium current amplitude at each concentration and normalize it to the baseline current.
-
Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the IC50.
MTT Assay for Assessing this compound Cytotoxicity
Objective: To determine the concentration-dependent effect of this compound on cell viability.
Materials:
-
Cell line of interest (e.g., SH-SY5Y or H9c2).
-
Complete cell culture medium.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Prepare a series of dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a "vehicle control" (medium with the same amount of solvent used for the this compound stock) and a "no-cell" control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
After the MTT incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the absorbance of the no-cell control.
-
Plot cell viability as a function of this compound concentration to determine the cytotoxic IC50.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: this compound's mechanism of action on sodium channels.
Caption: Relationship between this compound concentration, efficacy, and cytotoxicity.
References
- 1. Stereospecific interaction of this compound with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determinants of stereospecific binding of type I antiarrhythmic drugs to cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The comparative cytotoxic effects of different local anesthetics on a human neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Tocainide-Induced Cytotoxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing and understanding Tocainide-induced cytotoxicity in primary cell cultures. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and visualizations to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a class Ib antiarrhythmic agent that primarily functions by blocking voltage-gated sodium channels in the cell membrane.[1][2][3] This action decreases the excitability of myocardial cells, which is the basis for its therapeutic effect in treating ventricular arrhythmias.[1][3] this compound binds preferentially to the inactive state of the sodium channels.[2]
Q2: What are the potential mechanisms of this compound-induced cytotoxicity in primary cell cultures?
While the precise mechanisms of this compound-induced cytotoxicity in vitro are not extensively documented, based on its pharmacological profile and general principles of drug-induced cell injury, several pathways may be implicated:
-
Mitochondrial Dysfunction: this compound has been shown to inhibit mitochondrial ATPase activity, which can disrupt cellular energy metabolism and lead to a decline in cell viability.[4] A decrease in mitochondrial membrane potential is an early indicator of apoptosis.[5]
-
Induction of Oxidative Stress: Disruption of mitochondrial function can lead to an increase in the production of reactive oxygen species (ROS).[6][7] Excessive ROS can damage cellular components like lipids, proteins, and DNA, triggering apoptotic pathways.[6][8]
-
Apoptosis Induction: this compound-induced cellular stress can likely activate intrinsic and/or extrinsic apoptotic pathways. This can involve the release of cytochrome c from mitochondria and the subsequent activation of a caspase cascade (e.g., caspase-9 and caspase-3).[9][]
Q3: What are typical cytotoxic concentrations of this compound to expect in primary cell cultures?
There is limited direct data on the cytotoxic concentrations (e.g., IC50 for cell viability) of this compound in primary cell cultures like cardiomyocytes or hepatocytes. However, studies on its therapeutic target, the cardiac sodium channel in isolated rabbit cardiac myocytes, have shown IC50 values for R-(-)-tocainide at 184 µM and S-(+)-tocainide at 546 µM for inhibiting radioligand binding.[11] It is plausible that cytotoxic effects may be observed in a similar or higher concentration range. It is crucial to perform a dose-response study to determine the IC50 for cytotoxicity in your specific primary cell model.
Q4: Are there any known strategies to mitigate this compound-induced cytotoxicity in vitro?
Specific antagonists for this compound's cytotoxic effects are not established. However, based on the likely mechanisms, the following experimental approaches could be explored to mitigate cytotoxicity:
-
Antioxidant Co-treatment: If oxidative stress is a contributing factor, co-incubation with antioxidants such as N-acetylcysteine (NAC) or Vitamin E may offer protection.
-
Mitochondrial Protectants: Compounds that support mitochondrial function and integrity could potentially reduce this compound-induced damage.
-
Optimizing Experimental Conditions: Reducing the exposure time or concentration of this compound can help minimize cytotoxicity while still observing the desired pharmacological effects.
Troubleshooting Guides
High Background Signal in Cytotoxicity Assays
| Potential Cause | Troubleshooting Steps |
| Reagent-Related Issues | - Phenol Red Interference: Phenol red in the culture medium can interfere with colorimetric and fluorometric assays. Use phenol red-free medium for the assay. - Serum Interference: Components in serum can interact with assay reagents. Minimize serum concentration during the assay or use serum-free medium if tolerated by the cells for the assay duration. |
| Cell-Related Issues | - High Cell Seeding Density: Too many cells can lead to high basal metabolic activity or cell death, increasing the background. Optimize cell seeding density for your specific primary cell type and plate format. - Cell Clumping: Uneven cell distribution can result in variable background. Ensure a single-cell suspension before seeding. |
| Assay Procedure | - Incomplete Washing: Residual medium or compounds can interfere with the assay. Follow the washing steps in the protocol diligently. - Extended Incubation: Long incubation times can lead to non-specific signal. Adhere to the recommended incubation times for your specific assay. |
High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Pipetting Errors: Inaccurate pipetting can lead to different cell numbers in each well. Use calibrated pipettes and ensure proper technique. - Uneven Cell Suspension: Cells can settle at the bottom of the tube, leading to inconsistent seeding. Gently mix the cell suspension before each pipetting step. |
| Edge Effects | - Evaporation: Wells on the edge of the plate are more prone to evaporation, altering the concentration of compounds and affecting cell viability. To mitigate this, avoid using the outer wells or fill them with sterile PBS or medium. |
| Primary Cell Heterogeneity | - Donor-to-Donor Variability: Primary cells from different donors can exhibit significant variability in their response to drugs.[12] Whenever possible, use cells from the same donor for a set of experiments. - Passage Number: If applicable, use cells at a consistent and low passage number, as primary cells can change their characteristics with time in culture. |
Experimental Protocols & Data Presentation
Table 1: Summary of Key Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures the metabolic activity of cells via the reduction of a tetrazolium salt to formazan by mitochondrial dehydrogenases.[13] | Well-established, cost-effective. | Can be influenced by changes in cellular metabolism that are not directly related to viability. |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. | Direct measure of cytotoxicity (membrane integrity). | LDH in serum can interfere; transient release may be missed. |
| ATP Assay | Quantifies intracellular ATP levels as an indicator of cell viability.[14] | Highly sensitive and rapid. | ATP levels can fluctuate with metabolic changes. |
| Live/Dead Staining | Uses fluorescent dyes to differentiate between live and dead cells based on membrane integrity. | Provides direct visualization and quantification of cell viability. | May require a fluorescence microscope or flow cytometer. |
Protocol 1: Assessing this compound-Induced Cytotoxicity using the MTT Assay in Primary Cardiomyocytes
-
Cell Seeding:
-
Isolate primary cardiomyocytes from neonatal rodents following an established protocol.[15][16][17][18][19]
-
Seed the cardiomyocytes in a 96-well plate at an optimized density (e.g., 2 x 10^4 to 5 x 10^4 cells/well) in complete culture medium.
-
Allow the cells to attach and recover for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium with MTT and DMSO only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
-
Visualizations
Proposed Signaling Pathway for this compound-Induced Cytotoxicity
Caption: Proposed mechanism of this compound-induced cytotoxicity.
Experimental Workflow for Assessing Cytotoxicity
Caption: General workflow for assessing cytotoxicity.
Troubleshooting Logic for High Assay Background
Caption: Troubleshooting logic for high background signal.
References
- 1. This compound | C11H16N2O | CID 38945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. abpbio.com [abpbio.com]
- 6. Cellular thiols and reactive oxygen species in drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecules and Mechanisms to Overcome Oxidative Stress Inducing Cardiovascular Disease in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of reactive oxygen species in the pathophysiology of cardiovascular diseases and the clinical significance of myocardial redox - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 11. Stereospecific interaction of this compound with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hepatotoxicity/Cytotoxicity Assays [sigmaaldrich.com]
- 13. kosheeka.com [kosheeka.com]
- 14. veritastk.co.jp [veritastk.co.jp]
- 15. An improved protocol for primary culture of cardiomyocyte from neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isolation and Culture of Neonatal Murine Primary Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
Strategies for improving the solubility and stability of Tocainide in experimental buffers
Tocainide Solubility and Stability: A Technical Support Guide
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on overcoming common challenges related to the solubility and stability of this compound in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that affect its solubility?
A1: this compound is a primary amine analog of lidocaine.[1][2] Its solubility is governed by its molecular structure and physicochemical properties. As a weakly basic drug, its aqueous solubility is highly dependent on pH.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Solubility & Stability |
| Molecular Formula | C₁₁H₁₆N₂O[2] | - |
| Molecular Weight | 192.26 g/mol [2] | - |
| pKa (basic) | ~7.8 (estimated for primary amine) | This compound is a weak base; it will be more soluble in acidic solutions (pH < pKa) where it is protonated and ionized.[3] |
| LogP | 0.76 - 1.1[2] | Indicates moderate lipophilicity, suggesting that solubility can be enhanced by organic co-solvents. |
| Aqueous Solubility | 10,700 mg/L (10.7 mg/mL)[2] | This is the intrinsic solubility of the free base, likely at neutral pH. Solubility can be significantly increased at lower pH. |
| Form | Typically supplied as this compound Hydrochloride salt.[4] | The hydrochloride salt form is used to improve aqueous solubility and handling.[4] |
Q2: I am observing precipitation of this compound in my neutral phosphate-buffered saline (PBS) at pH 7.4. Why is this happening?
A2: This is a common issue for weakly basic compounds like this compound. At pH 7.4, which is very close to this compound's pKa of ~7.8, a significant portion of the drug will be in its non-ionized, free base form. This form is less water-soluble than the protonated, ionized form, leading to precipitation.
Q3: What is the most straightforward method to increase this compound's solubility in my buffer?
A3: The simplest and most effective method is pH adjustment .[5][] By lowering the pH of your buffer to at least 1-2 units below the pKa (e.g., pH 5.8-6.8), you can ensure that this compound is predominantly in its protonated, more soluble salt form. For ionizable drugs, pH modification is a primary strategy for solubilization.[5][7]
Q4: Are there alternative strategies if I cannot alter the pH of my experimental system?
A4: Yes. If pH modification is not an option, you can use co-solvents or cyclodextrins.
-
Co-solvents : Adding a water-miscible organic solvent can significantly increase the solubility of lipophilic or crystalline compounds.[5][8][9] Common co-solvents include DMSO, ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[]
-
Cyclodextrins : These are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes that have greatly enhanced aqueous solubility.[10][11][12] This is a widely used technique for both oral and parenteral formulations.[10]
Troubleshooting Guide
Issue: this compound powder is not dissolving or is precipitating out of solution.
Below is a systematic workflow to troubleshoot and resolve solubility issues with this compound.
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// Edge Connections start -> check_ph; check_ph -> adjust_ph [label="No"]; check_ph -> ph_not_option [label="Yes"]; adjust_ph -> success; ph_not_option -> use_cosolvent [label="Yes"]; ph_not_option -> fail [label="No (pH was adjusted but failed)"]; use_cosolvent -> protocol_cosolvent; protocol_cosolvent -> success; use_cosolvent -> use_cyclodextrin [label="Co-solvent\nis incompatible?"]; use_cyclodextrin -> protocol_cyclodextrin; protocol_cyclodextrin -> success; }
Caption: Troubleshooting workflow for this compound solubility issues.
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol details the steps to solubilize this compound Hydrochloride by modifying the pH of a standard phosphate buffer.
-
Prepare Buffer: Prepare a 50 mM phosphate buffer.
-
Initial pH Check: Measure the initial pH of the buffer.
-
Add this compound HCl: Weigh the desired amount of this compound HCl and add it to the buffer while stirring.
-
Observe: If the compound does not fully dissolve or if precipitation occurs, proceed to the next step.
-
pH Adjustment: Slowly add 0.1 M HCl dropwise to the solution while continuously monitoring the pH.
-
Target pH: Continue adding acid until the pH is in the range of 5.5 - 6.5 and all the solid material has dissolved.
-
Final Volume Adjustment: If necessary, add more buffer to reach the final desired volume and concentration, ensuring the pH remains in the target range.
Protocol 2: Kinetic Solubility Assay using a Co-solvent (DMSO)
This protocol is used to determine the kinetic solubility of this compound by preparing a concentrated stock in DMSO and then diluting it into an aqueous buffer.[13][14] This is a common high-throughput method in drug discovery.[13]
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mM).
-
Buffer Preparation: Prepare your desired aqueous experimental buffer (e.g., PBS, pH 7.4).
-
Serial Dilution: Add a small volume of the DMSO stock solution to the aqueous buffer. For example, add 2 µL of the 100 mM stock to 198 µL of buffer to achieve a 1 mM solution with 1% DMSO.
-
Incubation: Shake the mixture at a constant temperature (e.g., 25°C) for a set period, typically 1-2 hours.[14]
-
Precipitate Detection: After incubation, analyze the samples for any precipitate. This can be done visually or using instrumental methods like nephelometry (light scattering) or UV spectrophotometry after filtering out any undissolved particles.[13][14]
Table 2: Example Co-solvent Starting Concentrations
| Co-solvent | Typical Starting Concentration in Final Buffer | Notes |
| DMSO | 0.5 - 2% (v/v) | Potent solvent, but can have effects on cell-based assays at higher concentrations. |
| Ethanol | 1 - 10% (v/v) | Generally well-tolerated in many biological systems. |
| Propylene Glycol | 5 - 20% (v/v) | Often used in combination with other solvents.[7] |
| PEG 400 | 5 - 20% (v/v) | A common excipient for increasing the solubility of non-polar drugs.[] |
Protocol 3: Solubilization using Cyclodextrins
This protocol describes the preparation of a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility. The kneading method is a simple and economical approach.[10]
-
Select Cyclodextrin: Choose a suitable cyclodextrin, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), which is known for its high aqueous solubility and low toxicity.
-
Molar Ratio: Determine the molar ratio of this compound to cyclodextrin to be tested (e.g., 1:1 or 1:2).
-
Kneading Method:
-
Place the weighed amount of HP-β-CD in a mortar and add a small amount of water to form a homogeneous paste.
-
Slowly add the weighed this compound powder to the paste.
-
Knead the mixture thoroughly for 30-60 minutes.
-
Dry the resulting mixture in an oven at 40-50°C until a constant weight is achieved.
-
The resulting powder is the this compound-cyclodextrin complex, which can now be dissolved in your experimental buffer.[10]
-
Stability Considerations
Q5: How stable is this compound in aqueous buffers?
A5: this compound is a relatively stable molecule. The primary routes of metabolism in vivo are glucuronidation and some oxidative deamination.[15][16] In typical experimental buffers (pH 5-8) at room temperature and protected from light, this compound solutions are generally stable for short-term experiments.
Troubleshooting Stability Issues:
-
Precipitation Over Time: If you observe precipitation after several hours or days, this is more likely a solubility issue rather than chemical degradation. The solution may be supersaturated. Consider lowering the concentration or using one of the solubilization strategies above.
-
Discoloration: If the solution changes color, it may indicate oxidative degradation. To prevent this, consider de-gassing your buffers, adding antioxidants (if compatible with your experiment), or storing stock solutions under an inert gas like nitrogen or argon.
-
Long-Term Storage: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[17] Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.
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// Edge Connections start -> ph_choice; ph_choice -> strategy_ph [label="Yes"]; ph_choice -> strategy_other [label="No"]; strategy_ph -> protocol_ph; protocol_ph -> stability_check; strategy_other -> additive_choice; additive_choice -> protocol_cosolvent [label="Organic solvent\ncompatible?"]; additive_choice -> protocol_cd [label="Need higher\nsolubility boost?"]; protocol_cosolvent -> stability_check; protocol_cd -> stability_check; }
Caption: Decision tree for selecting a this compound solubilization strategy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C11H16N2O | CID 38945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Hydrochloride | C11H17ClN2O | CID 108173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. wisdomlib.org [wisdomlib.org]
- 10. humapub.com [humapub.com]
- 11. touroscholar.touro.edu [touroscholar.touro.edu]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. enamine.net [enamine.net]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. Metabolism of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
Refinement of experimental protocols to account for Tocainide's use-dependent properties
This guide provides researchers, scientists, and drug development professionals with detailed experimental protocols, troubleshooting advice, and frequently asked questions (FAQs) for accurately characterizing the use-dependent block of sodium channels by Tocainide.
Frequently Asked Questions (FAQs)
Q1: What is use-dependent block and why is it important for a drug like this compound?
A1: Use-dependent block, also known as frequency-dependent block, is a phenomenon where the inhibitory effect of a drug increases with the frequency of stimulation of its target. For this compound, a Class Ib antiarrhythmic, this means it is more effective at blocking sodium channels in rapidly firing cells, such as those found in tachycardic heart tissue, while having less effect on cells with normal firing rates.[1][2] This property enhances the drug's therapeutic specificity and reduces the risk of side effects on normally functioning tissues.
Q2: What is the molecular mechanism behind this compound's use-dependent action?
A2: this compound, like other local anesthetics, exhibits state-dependent binding to voltage-gated sodium channels. The prevailing theory is the "modulated receptor hypothesis," which posits that the drug has different affinities for the different conformational states of the sodium channel (resting, open, and inactivated). This compound preferentially binds with high affinity to the inactivated state of the sodium channel.[3] During repetitive stimulation, channels spend more time in the open and inactivated states, providing more opportunities for this compound to bind and accumulate its blocking effect.[2]
Q3: Which sodium channel subtype should I use for my experiments?
A3: The choice of sodium channel subtype depends on the therapeutic area of interest. For cardiac applications, the hNav1.5 channel is the most relevant as it is the primary voltage-gated sodium channel in the heart.[4] For studying effects on skeletal muscle, as in myotonia, the hNav1.4 channel is the appropriate target.[5]
Q4: How does the chemical structure of this compound contribute to its use-dependent properties?
A4: The structure of this compound, particularly its N-benzyl analogs, plays a crucial role in its interaction with the sodium channel. The pharmacophore amino group is a key component for the drug-receptor interaction. Modifications to this structure, such as constraining the amino group, can significantly alter the drug's potency and use-dependent characteristics.[6][7]
Troubleshooting Guide
Issue 1: I am not observing a clear use-dependent effect with this compound in my patch-clamp experiments.
-
Possible Cause 1: Inappropriate Voltage Protocol. The voltage protocol may not be adequately inducing the inactivated state of the sodium channels.
-
Solution: Ensure your protocol includes a depolarizing pre-pulse to a potential where a significant fraction of channels will be in the inactivated state (e.g., -70 mV) before the test pulse. A pulse train with high-frequency stimulation (e.g., 10 Hz) is necessary to demonstrate use-dependence.[5]
-
-
Possible Cause 2: "Rundown" of the Sodium Current. With repetitive stimulation, the sodium current can naturally decrease over time, which can be mistaken for or mask a drug-induced use-dependent block.
-
Solution: Establish a stable baseline recording with the pulse train in the absence of the drug. Monitor for current rundown and only apply the drug once a stable recording is achieved. If rundown is persistent, consider that the cell's health may be compromised.
-
-
Possible Cause 3: Incorrect Holding Potential. If the holding potential is too depolarized, a significant fraction of channels may already be in the inactivated state at rest, masking the incremental block from use-dependence.
-
Solution: Use a sufficiently negative holding potential (e.g., -120 mV) to ensure most channels are in the resting state before starting the stimulation protocol.[8]
-
Issue 2: The measured IC50 value for this compound is significantly different from published values.
-
Possible Cause 1: Different Stimulation Frequencies. The IC50 for use-dependent blockers is highly dependent on the stimulation frequency used in the experiment.
-
Solution: Compare your results only to studies that have used a similar stimulation frequency. Report the frequency at which your IC50 was determined. For example, the IC50 of this compound is significantly lower at 10 Hz compared to 0.1 Hz.[5]
-
-
Possible Cause 2: Issues with Solution Exchange. Incomplete or slow perfusion of the drug-containing solution can lead to an underestimation of the blocking effect.
-
Solution: Ensure your perfusion system allows for rapid and complete exchange of the extracellular solution. Visually confirm the solution exchange with a dye if necessary.
-
-
Possible Cause 3: Voltage Control Problems. Poor voltage clamp, often due to high series resistance, can lead to inaccurate measurements of the sodium current.
-
Solution: Monitor and compensate for series resistance throughout the experiment. Discard cells where the series resistance is high or changes significantly.[4]
-
Issue 3: I am seeing a shift in the voltage-dependence of inactivation in my recordings.
-
Possible Cause 1: Drug Effect. Many sodium channel blockers, including this compound, can induce a hyperpolarizing shift in the voltage-dependence of steady-state inactivation. This is a real physiological effect of the drug.
-
Solution: This is an expected finding and should be reported as part of the drug's characterization. Compare the magnitude of the shift to published data for this compound.
-
-
Possible Cause 2: Changes in Junction Potential. Drifting junction potentials between the patch pipette and the bath solution can cause apparent shifts in the voltage-dependence of channel gating.
-
Solution: Zero the pipette potential just before forming a seal. Monitor for any drift in the holding current throughout the experiment, which might indicate changes in the junction potential.
-
Experimental Protocols
Protocol 1: Determining Tonic and Use-Dependent Block of hNav1.5 Channels
This protocol is designed to measure the inhibitory effect of this compound on hNav1.5 channels at both a low (tonic) and a high (use-dependent) stimulation frequency.
Cell Preparation:
-
Use a stable cell line expressing the human Nav1.5 sodium channel (e.g., HEK293 or CHO cells).
-
Culture cells to 50-80% confluency before passaging for experiments.
Electrophysiology Setup:
-
Whole-cell patch-clamp configuration.
-
Amplifier: Axopatch 200B or equivalent.
-
Data Acquisition: Digidata 1440A or equivalent with pCLAMP software.
-
Pipettes: Fabricated from borosilicate glass with a resistance of 1.5-3.5 MΩ when filled with internal solution.[5]
-
Currents should be low-pass filtered at 2 kHz and digitized at 10-20 kHz.[5]
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.
Voltage-Clamp Protocol:
-
Establish a stable whole-cell recording.
-
Hold the cell at -120 mV.
-
Tonic Block Protocol: Apply a 20 ms depolarizing pulse to -20 mV every 10 seconds (0.1 Hz) to elicit the peak sodium current.
-
Apply various concentrations of this compound in the external solution and record the steady-state block at each concentration.
-
Use-Dependent Block Protocol: After washing out the drug, apply a train of 20 depolarizing pulses to -20 mV (20 ms duration) at a frequency of 10 Hz.
-
Apply various concentrations of this compound and record the block of the last pulse in the train relative to the first pulse.
Data Analysis:
-
Measure the peak inward current for each pulse.
-
For tonic block, calculate the fractional block as 1 - (I_drug / I_control).
-
For use-dependent block, calculate the fractional block of the last pulse in the train.
-
Plot the fractional block against the drug concentration and fit the data with the Hill equation to determine the IC50 and Hill coefficient (nH).
Protocol 2: Assessing the Voltage-Dependence of Steady-State Inactivation
This protocol determines how this compound affects the voltage at which hNav1.5 channels enter the inactivated state.
Voltage-Clamp Protocol:
-
Hold the cell at -120 mV.
-
Apply a series of 500 ms pre-pulses ranging from -140 mV to -40 mV in 10 mV increments.
-
Immediately following each pre-pulse, apply a 20 ms test pulse to -20 mV to measure the fraction of available channels.
-
Repeat the protocol in the presence of a fixed concentration of this compound (e.g., the IC50 for tonic block).
Data Analysis:
-
Normalize the peak current from the test pulse to the maximum current recorded.
-
Plot the normalized current against the pre-pulse potential.
-
Fit the data with a Boltzmann function to determine the voltage of half-maximal inactivation (V1/2) in the absence and presence of the drug.
Data Presentation
The following tables summarize the expected quantitative data for this compound and related compounds based on published literature.
Table 1: Tonic and Phasic Block of hNav1.4 Channels [9]
| Compound | Tonic Block IC50 (µM) at 0.1 Hz | Phasic Block IC50 (µM) at 10 Hz | Use-Dependence Ratio (Tonic IC50 / Phasic IC50) |
| This compound | 12 | 0.81 | 14.8 |
| Mexiletine | - | - | - |
| To042 | 57 | 0.81 | 70.4 |
Note: Data for Mexiletine was not provided in a comparable format in the cited source.
Table 2: Stereospecific Binding of this compound Enantiomers to the Cardiac Sodium Channel [10]
| Enantiomer | IC50 (µM) for inhibiting [3H]batrachotoxin benzoate binding |
| R-(-)-Tocainide | 184 ± 8 |
| S-(+)-Tocainide | 546 ± 37 |
Visualizations
Sodium Channel State-Dependent Binding of this compound
Caption: State diagram of a voltage-gated sodium channel and this compound's preferential binding.
Experimental Workflow for Assessing Use-Dependent Block
Caption: Workflow for a typical use-dependent patch-clamp experiment.
References
- 1. Efficient characterization of use-dependent ion channel blockers by real-time monitoring of channel state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use-dependent block of cardiac sodium channels by quaternary derivatives of lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C11H16N2O | CID 38945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sophion.com [sophion.com]
- 5. Increased sodium channel use-dependent inhibition by a new potent analogue of this compound greatly enhances in vivo antimyotonic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bioisosteric Modification of To042: Synthesis and Evaluation of Promising Use‐Dependent Inhibitors of Voltage‐Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereospecific interaction of this compound with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Analytical Interference of Tocainide Metabolites in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential analytical interferences from Tocainide metabolites during long-term studies.
Frequently Asked Questions (FAQs)
Q1: Do this compound metabolites have pharmacological activity that could confound long-term study results?
A1: Based on current research, the primary metabolites of this compound, lactoxylidide (LX) and this compound carbamoyl glucuronide (TG), are considered pharmacologically inactive.[1][2][3][4][5] Studies in animal models have shown that LX, the deaminated alcohol metabolite, does not possess antiarrhythmic, direct cardiac, or central nervous system toxic effects.[1] Therefore, the primary concern in long-term studies is not the pharmacological confounding effects of these metabolites, but rather their potential to interfere with analytical methods used to measure this compound concentrations.
Q2: Why are this compound metabolites a concern in long-term studies if they are inactive?
A2: The concern arises from the potential for analytical interference. The metabolite lactoxylidide (LX) has a significantly longer half-life (approximately 29.1 hours) compared to the parent drug, this compound (approximately 13.6 hours).[1] This can lead to the accumulation of LX in plasma during chronic dosing. If the analytical method used to quantify this compound is not specific, it may also detect LX, leading to an overestimation of the true this compound concentration and affecting pharmacokinetic and pharmacodynamic analyses.
Q3: What are the main metabolites of this compound I should be aware of?
A3: The two main metabolites of this compound are:
-
Lactoxylidide (LX): The deaminated alcohol metabolite.[1]
-
This compound carbamoyl glucuronide (TG): A glucuronide conjugate.[1]
Q4: Are there other factors besides metabolites that could confound long-term this compound studies?
A4: Yes. This compound is a racemic mixture, containing both (R) and (S) enantiomers. The R-isomer is reported to be four times more potent than the S-isomer.[6] These enantiomers can have different clearance rates, and their ratio in plasma can vary between individuals and may be affected by factors such as co-administered drugs (e.g., phenobarbital).[7] This stereoselective disposition could be a significant confounding factor in long-term studies, and researchers should consider using stereospecific analytical methods if feasible.
Troubleshooting Guides
Issue: Inconsistent or unexpectedly high this compound concentrations in plasma samples from a long-term study.
Possible Cause: Analytical interference from this compound metabolites, particularly the long-half-life metabolite lactoxylidide (LX).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for analytical interference.
Data Presentation
Table 1: Pharmacokinetic Properties of this compound and its Metabolites
| Compound | Mean Half-Life (hours) | Mean Metabolite to this compound Ratio at Steady State (Serum) | Pharmacological Activity |
| This compound | 13.6[1] | N/A | Active[2] |
| Lactoxylidide (LX) | 29.1[1] | 0.48[1] | Inactive[1] |
| This compound carbamoyl glucuronide (TG) | 13[1] | 0.28[1] | Inactive[1] |
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) for Specific this compound Quantification
This protocol is a generalized example based on described methods for the separation of this compound from its metabolites.[8] Researchers should develop and validate their own specific methods.
Objective: To quantify this compound in plasma samples while ensuring analytical separation from its primary metabolites, LX and TG.
Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic
-
Heptane sulfonic acid (as an ion-pairing reagent, if needed for resolution)
-
Internal standard (e.g., N-(2,6-dimethylphenyl)-2-amino-butanimide)
-
This compound, Lactoxylidide (LX), and this compound carbamoyl glucuronide (TG) analytical standards
-
Plasma samples
-
Methylene chloride or other suitable extraction solvent
Procedure:
-
Preparation of Mobile Phase:
-
Prepare a solution of 0.025M monobasic potassium phosphate and adjust the pH to 3.0.
-
The mobile phase can be a mixture of this buffer and acetonitrile (e.g., 85:15 v/v). The exact ratio should be optimized for best separation.
-
If co-elution is an issue, consider adding an ion-pairing reagent like heptane sulfonic acid to the mobile phase.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 1 mL plasma sample, add the internal standard.
-
Adjust the pH of the plasma sample to 9.0.
-
Add 5 mL of methylene chloride, vortex for 2 minutes, and centrifuge for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column
-
Mobile Phase: As prepared in step 1.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
-
Validation of Specificity:
-
Inject individual standards of this compound, LX, and TG to determine their respective retention times.
-
Inject a mixture of this compound and its metabolites to confirm baseline separation of the peaks.
-
Spike blank plasma with this compound and its metabolites and perform the extraction to ensure no interference from endogenous plasma components.
-
Signaling Pathway/Logical Relationship Diagram
Caption: this compound metabolism and potential analytical interference.
References
- 1. On the kinetics and dynamics of this compound and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mims.com [mims.com]
- 3. The clinical pharmacology of lidocaine congeners--review of encainide, flecainide, lorcainide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C11H16N2O | CID 38945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound [medbox.iiab.me]
- 7. Disposition of (R,S)-tocainide. Some stereoselective aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A high performance liquid chromatographic assay for this compound with alternate application for the determination of lidocaine, procainamide, and N-acetylprocainamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Dose-response curve optimization for Tocainide in cellular electrophysiology
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Tocainide dose-response curves in cellular electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cellular electrophysiology?
This compound is a Class Ib antiarrhythmic agent, structurally similar to lidocaine.[1][2] Its primary mechanism of action is the blockade of voltage-gated sodium channels (Nav).[3] this compound exhibits state-dependent binding, showing a higher affinity for the open and inactivated states of the sodium channel compared to the resting state. This use-dependent and voltage-dependent blockade is crucial for its antiarrhythmic effects.
Q2: What are the typical IC50 values for this compound on sodium channels?
The half-maximal inhibitory concentration (IC50) of this compound is highly dependent on the experimental conditions, particularly the holding potential and the frequency of stimulation, reflecting its state-dependent binding. The following table summarizes reported IC50 values for this compound under different conditions.
| Parameter | Condition | Reported IC50 (µM) |
| Tonic Block | Holding Potential: -100 mV | 523 |
| Use-Dependent Block | Frequency: 10 Hz | 248 |
| Block of Inactivated State | - | 115 (Ki) |
| Block at -140 mV | Holding Potential: -140 mV | 985 |
| Block at -70 mV | Holding Potential: -70 mV | 254 |
Data compiled from a study cited in Sigma-Aldrich product information.[3]
Q3: What should I consider when preparing a this compound stock solution?
This compound hydrochloride is soluble in water. For a 10 mM stock solution, dissolve 2.287 mg of this compound hydrochloride (MW: 228.72 g/mol ) in 1 mL of deionized water. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, store aliquots at -20°C to minimize freeze-thaw cycles. Always ensure the final concentration of the solvent (e.g., DMSO, if used) in the experimental solution is consistent across all conditions and does not exceed a concentration known to affect cell health or channel function (typically <0.1%).
Q4: What is the significance of the Hill slope in my dose-response curve?
The Hill slope (or Hill coefficient) describes the steepness of the dose-response curve and can provide insights into the binding cooperativity of the drug. A Hill slope of 1 suggests independent binding of a single this compound molecule to the channel. A slope greater than 1 may indicate positive cooperativity (the binding of one molecule enhances the binding of subsequent molecules), while a slope less than 1 can suggest negative cooperativity or the presence of multiple binding sites with different affinities.[4][5]
Troubleshooting Guide
Problem 1: High variability or poor reproducibility of the this compound IC50 value.
-
Possible Cause 1: Inconsistent cell health.
-
Solution: Ensure consistent cell culture conditions, including passage number, confluency, and media. Only use healthy, viable cells for patch-clamp experiments. Unhealthy cells can have altered membrane properties and channel expression, leading to variability.
-
-
Possible Cause 2: Inconsistent voltage protocol.
-
Solution: this compound's blocking effect is state-dependent. Therefore, the voltage protocol used to elicit sodium currents will significantly impact the measured IC50. Use a standardized voltage protocol for all experiments, ensuring consistent holding potentials, depolarization steps, and stimulation frequencies.[6][7]
-
-
Possible Cause 3: Incomplete drug washout or accumulation.
-
Solution: Ensure a complete washout of the previous this compound concentration before applying the next. Use a sufficiently long washout period with a continuous flow of the control extracellular solution.
-
Problem 2: The dose-response curve does not reach a stable upper or lower plateau.
-
Possible Cause 1: The concentration range is too narrow.
-
Solution: Broaden the range of this compound concentrations tested. This may involve testing concentrations several orders of magnitude below and above the expected IC50 value to ensure you capture the full sigmoidal response.
-
-
Possible Cause 2: Drug solubility issues at high concentrations.
-
Solution: Visually inspect the highest concentration solutions for any signs of precipitation. If solubility is a concern, consider making fresh dilutions from a higher concentration stock solution for each experiment.
-
-
Possible Cause 3: Non-specific effects or toxicity at high concentrations.
-
Solution: At very high concentrations, this compound may have off-target effects or induce cytotoxicity, leading to a decline in the response that is not related to sodium channel block. Monitor cell health throughout the experiment.
-
Problem 3: The fitted Hill slope is significantly different from 1.0.
-
Possible Cause 1: Complex binding kinetics.
-
Possible Cause 2: Data quality issues.
-
Solution: Ensure that the data points are well-distributed along the curve, especially around the IC50 value. Outliers or a lack of data points in the steep portion of the curve can lead to an inaccurate Hill slope determination.
-
Experimental Protocols
Detailed Methodology: Whole-Cell Patch-Clamp Protocol for this compound Dose-Response Curve Generation
This protocol is designed for recording voltage-gated sodium currents from a mammalian cell line (e.g., HEK293) stably expressing a sodium channel subtype of interest (e.g., Nav1.5).
1. Cell Preparation:
- Culture cells to 70-80% confluency.
- On the day of the experiment, dissociate cells using a gentle dissociation reagent (e.g., Accutase).
- Resuspend cells in the extracellular solution and allow them to recover for at least 30 minutes before recording.
2. Solutions:
- Intracellular Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.
- Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- This compound Solutions: Prepare a series of dilutions of this compound in the extracellular solution, typically ranging from 0.1 µM to 10 mM, to cover the full dose-response range.
3. Electrophysiological Recording:
- Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
- Establish a whole-cell patch-clamp configuration.
- Hold the cell at a holding potential of -100 mV to ensure a significant population of channels are in the resting state.
- Apply a voltage protocol to elicit sodium currents. A typical protocol would be a step depolarization to -20 mV for 20-50 ms.
- Ensure a stable baseline recording in the control extracellular solution for at least 5 minutes.
4. Data Acquisition and Analysis:
- Record the peak sodium current in response to the voltage step.
- Apply each concentration of this compound for a sufficient duration to reach steady-state block (typically 2-5 minutes).
- After each concentration, perform a washout with the control solution to ensure reversibility.
- Normalize the peak current at each this compound concentration to the control peak current.
- Plot the normalized current as a function of the logarithm of the this compound concentration.
- Fit the data to the four-parameter Hill equation to determine the IC50 and Hill slope.[8]
Visualizations
Caption: State-dependent blockade of sodium channels by this compound.
Caption: Experimental workflow for generating a dose-response curve.
Caption: A logical approach to troubleshooting common issues.
Safety and Handling
This compound hydrochloride is harmful if swallowed.[9] It is essential to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust by working in a well-ventilated area or using a fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).[9][10]
References
- 1. This compound. A review of its pharmacological properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. State-dependent trapping of flecainide in the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound = 98 HPLC, solid 71395-14-7 [sigmaaldrich.com]
- 4. Inferring mechanisms from dose-response curves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hill coefficients, dose–response curves and allosteric mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sophion.com [sophion.com]
- 7. Reliable identification of cardiac conduction abnormalities in drug discovery using automated patch clamp II: Best practices for Nav1.5 peak current in a high throughput screening environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. support.collaborativedrug.com [support.collaborativedrug.com]
- 9. This compound hydrochloride|71395-14-7|MSDS [dcchemicals.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
Validation & Comparative
A Comparative Analysis of Tocainide and Lidocaine on Cardiac Sodium Channel Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tocainide and Lidocaine are both Class Ib antiarrhythmic drugs that exert their therapeutic effects by blocking cardiac sodium channels (Nav1.5). Their primary mechanism involves interacting with the channel protein and modulating its gating kinetics, thereby stabilizing the cardiomyocyte membrane potential and suppressing arrhythmias. This guide provides a detailed comparative analysis of the effects of this compound and Lidocaine on cardiac sodium channel kinetics, supported by experimental data and protocols.
Data Presentation: Quantitative Comparison of this compound and Lidocaine
The following table summarizes the key kinetic parameters of this compound and Lidocaine action on cardiac sodium channels. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Parameter | This compound | Lidocaine | Key Observations |
| Tonic Block (Resting State Block) | Less potent than Lidocaine.[1] | IC50: ~300 µM at negative holding potentials where inactivation is removed.[2][3][4] | Both drugs exhibit relatively low affinity for the resting state of the sodium channel. |
| Phasic Block (Use-Dependent Block) | Exhibits significant use-dependent block.[1] | Exhibits prominent use-dependent block.[3][4][5][6][7] | Both drugs show increased block with higher stimulation frequencies, a hallmark of Class Ib agents. |
| Affinity for Inactivated State | Binds preferentially to the inactive state of the sodium channel.[8][9] | High affinity for the inactivated state. IC50: ~10 µM at depolarized potentials where inactivation is nearly complete.[3][4][6] | The high affinity for the inactivated state is a key mechanism for their antiarrhythmic action, particularly in depolarized or ischemic tissue.[10][11] |
| Affinity for Open State | Data not as extensively reported as for the inactivated state. | Binds to the open state with high affinity. IC50: ~20 µM.[2] | Lidocaine's interaction with the open state contributes to its blocking effect during the action potential. |
| Recovery from Inactivation | Prolongs the recovery from inactivation. | Significantly prolongs the recovery from inactivation, exhibiting a slow recovery component.[3][4][12] | The slowed recovery from block traps the channels in a blocked state, contributing to the cumulative block seen at higher heart rates. |
| Stereospecificity | R-(-)-tocainide is more potent in prolonging conduction time and has a higher affinity for the sodium channel than S-(+)-tocainide.[13] | Not applicable (achiral molecule). | The stereospecificity of this compound suggests a specific binding pocket on the sodium channel. |
Experimental Protocols
The data presented above are typically generated using the whole-cell patch-clamp technique on isolated cardiomyocytes or cell lines expressing the cardiac sodium channel isoform (Nav1.5).
Standard Protocol for Assessing Tonic and Phasic Block:
-
Cell Preparation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., guinea pig papillary muscle, rabbit Purkinje fibers) or a stable cell line (e.g., HEK293) expressing Nav1.5 is used.[3][4][6]
-
Electrophysiological Recording: The whole-cell configuration of the patch-clamp technique is established. A glass micropipette filled with an internal solution forms a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to allow electrical access to the entire cell.
-
Voltage-Clamp Protocol:
-
Holding Potential: The cell membrane potential is held at a hyperpolarized level (e.g., -120 mV to -140 mV) to ensure that most sodium channels are in the resting, closed state.[5]
-
Tonic Block Assessment: A single depolarizing pulse (e.g., to -20 mV for 20-50 ms) is applied from the holding potential to elicit a sodium current. The peak current amplitude in the presence of the drug is compared to the control (drug-free) condition to determine the degree of tonic block.[5]
-
Phasic (Use-Dependent) Block Assessment: A train of depolarizing pulses at a specific frequency (e.g., 1 Hz, 5 Hz, 10 Hz) is applied. The peak sodium current is measured for each pulse in the train. The progressive decrease in current amplitude during the pulse train indicates use-dependent block.[1][5]
-
-
Data Analysis: The peak inward sodium current (INa) is measured and analyzed. Dose-response curves are generated to calculate the half-maximal inhibitory concentration (IC50) for tonic and phasic block.
Protocol for Assessing Recovery from Inactivation:
-
Voltage-Clamp Protocol: A two-pulse protocol is employed.
-
A conditioning prepulse of sufficient duration (e.g., 500 ms) to a depolarized potential (e.g., -20 mV) is applied to inactivate the sodium channels.
-
This is followed by a variable recovery interval at a hyperpolarized holding potential (e.g., -120 mV).
-
A test pulse to the same depolarized potential is then applied to measure the fraction of channels that have recovered from inactivation.
-
-
Data Analysis: The peak sodium current elicited by the test pulse is normalized to the current from the conditioning pulse and plotted against the recovery interval. The time course of recovery is often fitted with one or two exponential functions to determine the time constants of recovery. In the presence of drugs like this compound and Lidocaine, a prominent slow component of recovery is observed.[3][4][12]
Mandatory Visualization
References
- 1. Increased sodium channel use-dependent inhibition by a new potent analogue of this compound greatly enhances in vivo antimyotonic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lidocaine block of cardiac sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lidocaine block of cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lidocaine blocks open and inactivated cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use-dependent block of cardiac sodium channels by quaternary derivatives of lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 10. uniba.it [uniba.it]
- 11. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 12. researchgate.net [researchgate.net]
- 13. Stereospecific interaction of this compound with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Tocainide and Mexiletine Potency
In the landscape of Class IB antiarrhythmic drugs, tocainide and mexiletine have long been subjects of scientific inquiry due to their therapeutic applications in managing ventricular arrhythmias. Both are orally active lignocaine analogues that primarily exert their effects by blocking voltage-gated sodium channels. For researchers and drug development professionals, understanding the nuanced differences in their in vitro potency is crucial for informing preclinical research and guiding the development of novel antiarrhythmic agents. This guide provides a comprehensive head-to-head comparison of this compound and mexiletine potency based on available in vitro experimental data.
Quantitative Comparison of In Vitro Potency
The in vitro potency of this compound and mexiletine has been evaluated in various experimental models, primarily focusing on their ability to block sodium channels and inhibit specific cytochrome P450 enzymes. The following tables summarize the key quantitative data from these studies.
Inhibition of Sodium Channels
The primary mechanism of action for both this compound and mexiletine is the blockade of sodium channels, particularly the Nav1.5 channel in cardiac myocytes.[1][2] This action reduces the maximum rate of depolarization of the action potential, thereby suppressing arrhythmias.[3][4][5] The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in this context.
| Drug | Enantiomer | Experimental Model | IC50 (Tonic Block) | Reference |
| Mexiletine | R-(-) | Frog skeletal muscle fibers | 43.9 ± 1 µM | [6] |
| Mexiletine | S-(+) | Frog skeletal muscle fibers | ~88 µM (twofold higher than R-(-)) | [6] |
| Mexiletine | Not specified | Cloned hNav1.5 channels | 67.2 µM | [7] |
| This compound | R-(-) & S-(+) | Frog skeletal muscle fibers | ~220 µM (fivefold higher than R-(-) mexiletine) | [6] |
Note: Lower IC50 values indicate higher potency.
The data clearly indicates that mexiletine is significantly more potent than this compound in blocking sodium channels in vitro.[6] Furthermore, studies on the enantiomers of mexiletine reveal stereoselectivity, with the R-(-) enantiomer being approximately twice as potent as the S-(+) enantiomer.[6] this compound, in contrast, shows much weaker potency and less pronounced stereoselectivity.[6][8]
Inhibition of Cytochrome P450 Enzymes
Beyond their primary target, the interaction of these drugs with metabolic enzymes is also a critical aspect of their pharmacological profile. A study investigating their inhibitory effects on rat liver CYP1A1 provides the following data.
| Drug | Inhibition Type | Ki Value | Reference |
| Mexiletine | Competitive | 0.30 ± 0.02 mM | [9] |
| This compound | Noncompetitive | 12.4 ± 0.7 mM | [9] |
Note: Ki (inhibition constant) is a measure of inhibitor potency; a lower Ki value indicates greater potency.
In this assay, mexiletine demonstrated substantially greater potency as an inhibitor of CYP1A1 compared to this compound, with a Ki value approximately 40-fold lower.[9] The two drugs also exhibited different mechanisms of inhibition.[9]
Mechanism of Action: Sodium Channel Blockade
This compound and mexiletine are classified as Class IB antiarrhythmics.[3][10][11] Their primary mechanism involves blocking the fast sodium channels in cardiac cells.[5] This blockade is state-dependent, meaning the drugs have a higher affinity for the channels in the open or inactivated states than in the resting state.[2] This characteristic leads to a use-dependent block, where the inhibitory effect is more pronounced at higher heart rates.[6] By binding to the sodium channels, these drugs shorten the action potential duration and the effective refractory period in Purkinje fibers and ventricular muscle.[3][4]
Experimental Protocols
The in vitro potency of this compound and mexiletine on sodium channels is typically determined using electrophysiological techniques such as the vaseline-gap voltage clamp or patch-clamp methods.[8][12][13][14]
Vaseline-Gap Voltage Clamp on Frog Skeletal Muscle Fibers
This method allows for the recording of sodium currents from single muscle fibers.
-
Preparation : Single muscle fibers are dissected from the semitendinosus muscle of a frog (e.g., Rana esculenta).[8]
-
Mounting : The fiber is mounted in a chamber with three pools of solution, separated by vaseline seals. This configuration allows for voltage control over a segment of the fiber membrane.
-
Solutions : The external and internal solutions are formulated to isolate the sodium current. The external solution typically contains a low concentration of chloride to minimize chloride currents, and the internal solution contains a high concentration of a cation that does not permeate sodium channels.
-
Voltage Protocol : A specific voltage-clamp protocol is applied. To measure tonic block, infrequent depolarizing pulses (e.g., from a holding potential of -100 mV to -20 mV) are used.[6] For use-dependent block, trains of pulses at higher frequencies (e.g., 2-10 Hz) are applied.[8]
-
Data Acquisition : The resulting sodium currents are recorded in the absence and presence of varying concentrations of the test compounds (this compound or mexiletine).
-
Analysis : The peak sodium current is measured, and the percentage of block at each drug concentration is calculated. The IC50 values are then determined by fitting the concentration-response data to a logistic equation.[15]
References
- 1. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Class IB antiarrhythmic drugs: this compound, mexiletine, and moricizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Vaughan-Williams Classification of Antiarrhythmic Drugs [cvpharmacology.com]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Stereoselective effects of mexiletine enantiomers on sodium currents and excitability characteristics of adult skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Translation of flecainide- and mexiletine-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of frog skeletal muscle sodium channels by newly synthesized chiral derivatives of mexiletine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relative potency of mexiletine, lidocaine, and this compound as inhibitors of rat liver CYP1A1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of class Ia/Ib versus class III antiarrhythmic drugs for the suppression of inducible sustained ventricular tachycardia associated with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel antiarrhythmic compounds with combined class IB and class III mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Probing kinetic drug binding mechanism in voltage-gated sodium ion channel: open state versus inactive state blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Voltage protocols for the identification of distinct types of sodium channel inhibitors [frontiersin.org]
- 14. Kinetic Properties and Functional Dynamics of Sodium Channels during Repetitive Spiking in a Slow Pacemaker Neuron - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Unveiling the Potential of Novel Tocainide Analogues: A Comparative Guide to Structure-Activity Relationships
For researchers and drug development professionals, this guide provides a comprehensive comparison of novel tocainide analogues, focusing on their structure-activity relationships (SAR) as potent sodium channel blockers. Through a detailed analysis of experimental data, this document illuminates the key structural modifications influencing their efficacy and outlines the methodologies for their evaluation.
This compound, a class Ib antiarrhythmic agent, has historically been used to treat ventricular arrhythmias. Its mechanism of action lies in the blockade of voltage-gated sodium channels, a principle that has driven the development of new analogues with potentially improved therapeutic profiles and broader applications, including in conditions like myotonia.[1][2] This guide delves into the SAR of these novel compounds, offering a clear comparison of their performance based on available preclinical data.
Comparative Analysis of this compound Analogues
The potency and use-dependency of this compound analogues are critical parameters in their evaluation. Use-dependency, the phenomenon where the blocking effect of a drug increases with the frequency of channel activation, is a particularly desirable characteristic for treating conditions of hyperexcitability. The following table summarizes the quantitative data on the inhibitory effects of several key this compound analogues on voltage-gated sodium channels (Nav1.4).
| Compound | Modification | Tonic Block IC50 (µM) | Phasic Block IC50 (µM) | Fold Increase in Potency (Phasic vs. Tonic) | Reference |
| This compound | Parent Compound | >300 | ~100 | ~3 | [3] |
| (R)-1a | Pyrrolidine ring introduction | ~100 | ~4.7 | ~21 | [4] |
| To040 | N-alkylation with a bulky group | 29.5 | 1.8 | 16.4 | [3] |
| To042 | N-alkylation with a bulkier group | 12.0 | 0.81 | 14.8 | [2][3] |
| 17a (To042 bioisostere) | Oxymethylene bioisostere of To042 | 30.5 | 1.61 | 18.9 | [2] |
Key Insights from Structure-Activity Relationship Studies
The data reveals several key structural modifications that significantly enhance the activity of this compound analogues:
-
Introduction of a Pyrrolidine Ring: The analogue N-(2,6-dimethylphenyl)-2-pyrrolidinecarboxamide (1a) demonstrates a remarkable increase in both tonic and phasic block potency compared to this compound. The (R)-enantiomer of 1a was found to be 5-fold more potent in producing a tonic block and 21-fold more potent under high-frequency stimulation.[4] This highlights the importance of the stereochemistry and the conformational constraint imposed by the pyrrolidine ring for optimal interaction with the sodium channel.
-
N-Alkylation with Bulky Groups: The introduction of bulky substituents on the nitrogen atom, as seen in To040 and To042, leads to a substantial increase in both potency and use-dependent block.[3] This suggests that these bulky groups may enhance the affinity of the compound for the inactivated state of the sodium channel, a hallmark of use-dependent blockers.
-
Bioisosteric Replacement: The oxymethylene bioisostere of To042 (compound 17a) exhibits a higher use-dependent block than To042 itself, indicating that subtle changes in the linker between the aromatic ring and the amine can fine-tune the pharmacological profile.[2] This compound preferentially blocks channels in over-excited membranes, a desirable trait for minimizing side effects on healthy tissues.
Mechanism of Action: Blocking the Voltage-Gated Sodium Channel
This compound and its analogues exert their effects by physically occluding the pore of voltage-gated sodium channels, thereby preventing the influx of sodium ions that is necessary for the propagation of action potentials. This action is state-dependent, with the drugs showing a higher affinity for the open and inactivated states of the channel compared to the resting state.
References
- 1. 2D- and 3D-QSAR of this compound and mexiletine analogues acting as Na(v)1.4 channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioisosteric Modification of To042: Synthesis and Evaluation of Promising Use‐Dependent Inhibitors of Voltage‐Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased sodium channel use-dependent inhibition by a new potent analogue of this compound greatly enhances in vivo antimyotonic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of new 2,6-prolylxylidide analogues of this compound as stereoselective blockers of voltage-gated Na(+) channels with increased potency and improved use-dependent activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrophysiological Effects of Tocainide and Flecainide on Cardiac Action Potential Morphology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of two distinct antiarrhythmic agents, Tocainide and Flecainide, on the morphology of the cardiac action potential. The information presented is curated from experimental data to assist researchers and professionals in understanding the nuanced electrophysiological profiles of these Class I antiarrhythmic drugs.
Introduction: Mechanisms of Action
This compound, a Class Ib antiarrhythmic agent, primarily exerts its effect by blocking cardiac sodium channels. It is an analogue of lidocaine and demonstrates a preference for binding to the inactive state of the Na+ channel[1][2][3]. This mechanism of action leads to a dose-dependent decrease in sodium and potassium conductance, thereby reducing the excitability of myocardial cells[1]. The effects of this compound on the sodium current are more pronounced in ischemic tissue compared to normal tissue[1].
Flecainide, a Class Ic antiarrhythmic drug, is a potent blocker of the fast-inward sodium channels with slow unbinding kinetics[4][5]. A key characteristic of Flecainide is its "use-dependent" or "rate-dependent" block, meaning its inhibitory effect on sodium channels is more pronounced at higher heart rates[6][7]. In addition to its potent sodium channel blockade, Flecainide also inhibits the rapid component of the delayed rectifier potassium current (IKr), which contributes to its effects on action potential duration[4][8].
Quantitative Comparison of Electrophysiological Effects
The following table summarizes the quantitative effects of this compound and Flecainide on key parameters of the cardiac action potential, as derived from experimental studies.
| Parameter | This compound | Flecainide | Tissue/Model |
| Vaughan Williams Classification | Class Ib | Class Ic | - |
| Maximum Upstroke Velocity (Vmax) | Dose-dependent decrease, more prominent at shorter basic cycle lengths (faster heart rates)[9]. Very fast onset rate of Vmax depression (>0.5)[10]. | Potent, use-dependent decrease. A 10 µmol/L concentration decreases Vmax by about 40% at 1 Hz, with minimal change at 0.017 Hz[6]. Very slow onset rate of Vmax depression (0.09)[10]. At 1 µg/ml, Vmax was reduced by 52.5% in ventricular muscle and 18.6% in Purkinje fibers[11]. | Guinea Pig Papillary Muscle[6][10], Canine Purkinje Fibers[9], Canine and Rabbit Myocardial Fibers[11] |
| Action Potential Duration (APD) | Shortens APD in Purkinje fibers[12]. In infarcted tissue, it had no significant effect on APD at shorter cycle lengths[9]. In normal Purkinje fibers, it produced a significant decrease in APD50 and APD90[13]. | Lengthens APD in ventricular and atrial muscle fibers[4][5]. Shortens APD in Purkinje fibers[4][5][11]. Increases APD at 30% and 90% repolarization in guinea pig papillary muscle at concentrations up to 10 µmol/L[6]. | Canine Purkinje Fibers[9][12][13], Guinea Pig Papillary Muscle[6], Ventricular and Atrial Muscle[4][5] |
| Resting Membrane Potential | No significant change reported in several studies. | No significant change reported at therapeutic concentrations[6]. | Guinea Pig Papillary Muscle[6] |
| Primary Ion Channel(s) Affected | Fast Na+ channels (preferentially inactive state)[1][2][3]. Also affects K+ conductance[1]. | Fast Na+ channels (open state)[7], IKr (rapid delayed rectifier K+ current)[4][8]. | - |
Experimental Protocols
The data presented in this guide are primarily derived from in vitro electrophysiological studies on isolated cardiac tissues. A general overview of the methodologies employed in these key experiments is provided below.
3.1. Isolated Perfused Heart (Langendorff) Preparation
This ex vivo model is utilized to study the effects of pharmacological agents on the entire heart while maintaining its intrinsic electrical and mechanical properties.
-
Animal Model: Typically, guinea pigs are used[10].
-
Procedure:
-
The heart is rapidly excised from a heparinized and anesthetized animal.
-
The aorta is cannulated and retrogradely perfused with a warm, oxygenated physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution).
-
The perfusion pressure and temperature are maintained at physiological levels.
-
Monophasic action potentials are recorded from the ventricular epicardium using specialized electrodes.
-
The heart is paced at various cycle lengths to assess rate-dependent effects.
-
After obtaining baseline recordings, the heart is perfused with a solution containing the test compound (this compound or Flecainide) at desired concentrations.
-
Changes in action potential morphology, including the rise time of the upstroke (as a surrogate for Vmax) and duration, are recorded and analyzed.
-
3.2. Isolated Cardiac Myocyte/Tissue Preparation and Microelectrode Recording
This technique allows for the direct measurement of transmembrane action potentials from a small section of cardiac tissue or single myocytes.
-
Animal Model: Canine and rabbit hearts are common sources for Purkinje fibers and ventricular muscle[11]. Guinea pig papillary muscles are also frequently used[6].
-
Procedure:
-
Specific cardiac tissues (e.g., papillary muscles, Purkinje fiber strands) are dissected from the heart.
-
The tissue is placed in a temperature-controlled chamber and superfused with an oxygenated physiological salt solution.
-
The tissue is stimulated at varying frequencies using external electrodes.
-
Glass microelectrodes filled with a high-potassium solution are used to impale individual cardiac cells.
-
The transmembrane potential is recorded using a high-input impedance amplifier.
-
Baseline action potential parameters (Resting Membrane Potential, Amplitude, Vmax, APD at various levels of repolarization) are measured.
-
The superfusion solution is switched to one containing the drug of interest, and the recordings are repeated to determine the drug's effects.
-
Visualizing the Mechanisms of Action and Experimental Workflow
Diagram 1: Signaling Pathways of this compound and Flecainide
Caption: Mechanisms of this compound and Flecainide on cardiac ion channels.
Diagram 2: Experimental Workflow for Assessing Cardiac Action Potential
Caption: General workflow for studying drug effects on cardiac action potentials.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. This compound | C11H16N2O | CID 38945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Flecainide: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Effect of flecainide on action potentials and alternating current-induced arrhythmias in mammalian myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Antiarrhythmic Mechanisms of Flecainide in Catecholaminergic Polymorphic Ventricular Tachycardia [frontiersin.org]
- 8. Flecainide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Electrophysiological effects of this compound on canine subendocardial Purkinje fibers surviving infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frequency dependent effects of this compound, quinidine, and flecainide on conduction as reflected in the rise time of the monophasic action potential in the isolated guinea pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of flecainide on the electrophysiologic properties of isolated canine and rabbit myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The interaction of cycle length with the electrophysiological effect of lidocaine, this compound and verapamil on canine Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of this compound on Purkinje fibers from normal and infarcted ventricular tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Tocainide's Sodium Channel Binding Site: A Comparative Guide to Site-Directed Mutagenesis Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental validation of Tocainide's binding site on the voltage-gated sodium channel (Nav) with other well-characterized sodium channel blockers. By leveraging data from site-directed mutagenesis studies, we offer an objective analysis of how specific amino acid residues within the channel pore influence the binding and efficacy of these drugs. This information is critical for understanding their mechanism of action and for the rational design of novel therapeutics with improved selectivity and potency.
Comparative Analysis of Drug Affinity for Wild-Type and Mutant Sodium Channels
Site-directed mutagenesis has been instrumental in identifying the binding sites of local anesthetics and antiarrhythmic drugs within the inner pore of the sodium channel. A key residue, Phenylalanine at position 1760 (F1760) in the S6 segment of domain IV of the cardiac sodium channel (Nav1.5), has been identified as a critical determinant for the binding of many of these drugs.
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and comparator drugs on wild-type (WT) and F1760A mutant Nav1.5 channels. The F1760A mutation, where phenylalanine is replaced by alanine, removes the aromatic ring crucial for the binding of many local anesthetics.
| Drug | Channel | Condition | IC50 (µM) | Fold Change (Mutant/WT) | Reference |
| R-(-)-Tocainide | Cardiac Nav | Radioligand Binding | 184 ± 8 | N/A | [1] |
| S-(+)-Tocainide | Cardiac Nav | Radioligand Binding | 546 ± 37 | N/A | [1] |
| Lidocaine | Nav1.5 | Tonic Block (inactivated state) | 20 ± 22 | N/A | |
| Lidocaine | Nav1.5 F1760A | Tonic Block (inactivated state) | >300 | >15 | |
| Flecainide | Nav1.5 | Use-dependent block | 7.4 ± 0.6 | N/A | [2][3] |
| Flecainide | Nav1.5 I1756C | Use-dependent block | Significantly reduced recovery | N/A | [2][3] |
| Mexiletine | Nav1.4 | Tonic Block | 246 ± 15 | N/A | [4] |
| Mexiletine | Nav1.4 F1586C | Tonic Block | 1340 ± 72 | 5.4 | [4] |
Experimental Protocols
Site-Directed Mutagenesis (QuikChange™ Method)
This protocol describes the generation of the F1760A mutant in the human cardiac sodium channel (SCN5A) cDNA using the QuikChange™ site-directed mutagenesis kit.
1. Primer Design:
-
Design two complementary mutagenic primers (25-45 bases in length) containing the desired A-for-T substitution at the codon for Phenylalanine 1760.
-
The mutation site should be in the center of the primers, with at least 10-15 bases of correct sequence on both sides.
-
The primers should have a melting temperature (Tm) of ≥78°C.
2. PCR Amplification:
-
Set up a PCR reaction containing the SCN5A plasmid template, the mutagenic primers, PfuUltra DNA polymerase, and dNTPs.
-
Perform thermal cycling to denature the DNA template, anneal the mutagenic primers, and extend the primers to create mutated plasmids. Typically, 12-18 cycles are sufficient.
3. DpnI Digestion:
-
Add DpnI restriction enzyme to the PCR product. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Incubate at 37°C for 1 hour.
4. Transformation:
-
Transform the DpnI-treated mutant plasmid into competent E. coli cells.
-
Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.
5. Verification:
-
Isolate plasmid DNA from the resulting colonies.
-
Sequence the plasmid DNA to confirm the presence of the desired F1760A mutation and the absence of any other mutations.
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the measurement of sodium currents and the determination of IC50 values in HEK293 cells expressing wild-type or mutant Nav1.5 channels.
1. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Transiently transfect the cells with the plasmid DNA encoding either wild-type or F1760A Nav1.5 channels using a suitable transfection reagent. Co-transfect with a fluorescent protein marker (e.g., GFP) to identify transfected cells.
-
Plate the transfected cells onto glass coverslips 24-48 hours before recording.
2. Electrophysiological Recording:
-
Place a coverslip with transfected cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with an external solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
-
Use borosilicate glass pipettes (2-4 MΩ resistance) filled with an internal solution containing (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, and 5 EGTA (pH adjusted to 7.2 with CsOH).
-
Form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane of a fluorescently identified cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record sodium currents using an appropriate patch-clamp amplifier and data acquisition software.
3. Data Analysis and IC50 Determination:
-
Elicit sodium currents by applying depolarizing voltage steps from a holding potential of -120 mV.
-
To determine the IC50 for tonic block, apply the drug at various concentrations to the external solution and measure the steady-state block of the peak sodium current.
-
To measure use-dependent block, apply a train of depolarizing pulses at a specific frequency (e.g., 10 Hz) in the presence of the drug.
-
Plot the fractional block of the current as a function of drug concentration and fit the data with the Hill equation to determine the IC50 value.
Visualizing the Experimental Workflow and Binding Site Logic
The following diagrams illustrate the key processes involved in validating the binding site of sodium channel blockers.
Caption: Experimental workflow for validating drug binding sites.
Caption: Impact of F1760A mutation on drug binding affinity.
References
- 1. Stereospecific interaction of this compound with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. State-dependent trapping of flecainide in the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased sodium channel use-dependent inhibition by a new potent analogue of this compound greatly enhances in vivo antimyotonic activity - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Study Validation of Tocainide's IC50 Values: A Comparative Guide for Researchers
Tocainide exerts its therapeutic effects by blocking voltage-gated sodium channels, thereby reducing the excitability of cell membranes.[1][2] The potency of this block, quantified by the IC50 value, can vary depending on the expression system, the specific sodium channel isoform, and the physiological state of the channel (e.g., resting vs. frequent firing).
Comparative Analysis of this compound IC50 Values
The following table summarizes the reported IC50 values for this compound and its stereoisomers across different expression systems and sodium channel subtypes. It is important to note the different experimental methodologies employed, as these can significantly influence the measured potency.
| Sodium Channel Subtype(s) | Expression System | IC50 (µM) | Comments |
| Cardiac Sodium Channels | Freshly Isolated Rabbit Cardiac Myocytes | R-(-)-tocainide: 184 ± 8S-(+)-tocainide: 546 ± 37 | Determined by radioligand binding assay using [3H]batrachotoxinin benzoate. This method assesses binding affinity rather than functional block.[3] |
| Skeletal Muscle Sodium Channels | Frog Skeletal Muscle Fibers | R(-)-tocainide:- Tonic Block: 209- Use-Dependent Block (10 Hz): 27.4 | Demonstrates the increased potency of this compound on channels that are frequently activated (use-dependence). |
| hNav1.4 | HEK-293 Cells | Not explicitly stated, but noted as a "less potent blocker" compared to its analogues. | Study focused on more potent derivatives, highlighting the concept of use-dependent block.[4] |
| hNav1.7 | HEK-293 Cells | Not explicitly stated, but a synthesized analogue (NeP1) was found to be "by far more potent than this compound". | This suggests a comparatively lower potency for the parent compound, this compound, on this channel subtype.[1] |
Experimental Protocols
The determination of IC50 values for sodium channel blockers like this compound predominantly relies on electrophysiological techniques. The choice of technique often depends on the expression system used.
Whole-Cell Patch-Clamp Electrophysiology in HEK-293 Cells
This technique is widely used for studying ion channels in mammalian cell lines.[5]
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells are cultured and stably or transiently transfected with the cDNA encoding the specific human sodium channel α-subunit of interest (e.g., hNav1.4, hNav1.5, hNav1.7).[4][6]
-
Cell Preparation: On the day of the experiment, cells are dissociated into a single-cell suspension.
-
Recording: A glass micropipette filled with an internal solution is brought into contact with a single cell. A high-resistance "gigaseal" is formed between the pipette tip and the cell membrane. The membrane patch under the pipette is then ruptured to achieve the "whole-cell" configuration, allowing control of the membrane potential and recording of the total ion current across the entire cell membrane.
-
Voltage Protocols: To measure the effect of this compound, specific voltage-clamp protocols are applied:
-
Tonic Block: The membrane potential is held at a hyperpolarized level (e.g., -120 mV) where most channels are in the resting state. Brief depolarizing pulses are applied at a low frequency (e.g., 0.1 Hz) to elicit sodium currents. This compound is then perfused, and the reduction in the peak current amplitude is measured to determine the tonic block IC50.[4]
-
Use-Dependent (Phasic) Block: To assess the block of channels in the open and inactivated states, a train of depolarizing pulses is applied at a higher frequency (e.g., 10 Hz). The progressive reduction in current amplitude during the pulse train in the presence of this compound is measured to determine the use-dependent block IC50.[4]
-
-
Data Analysis: Concentration-response curves are generated by plotting the percentage of current inhibition against the concentration of this compound. These curves are then fitted with the Hill equation to determine the IC50 value.
Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
Xenopus oocytes are a common and robust system for the heterologous expression of ion channels.[7][8]
-
Oocyte Preparation and cRNA Injection: Oocytes are harvested from female Xenopus laevis frogs. The complementary RNA (cRNA) encoding the desired sodium channel subunit is microinjected into the oocytes.
-
Incubation: The injected oocytes are incubated for 2-7 days to allow for the expression and insertion of the sodium channels into the cell membrane.
-
Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, while the other injects current to "clamp" the voltage at a desired level.
-
Voltage Protocols and Data Analysis: Similar to the patch-clamp technique, specific voltage protocols are applied to study the resting and use-dependent block of the expressed sodium channels by this compound. The resulting currents are measured, and IC50 values are determined by analyzing the concentration-dependent inhibition.[9]
Visualizing Experimental Workflows and Mechanisms
To better illustrate the concepts described, the following diagrams are provided.
Figure 1. Workflow for determining this compound's IC50 in HEK-293 cells and Xenopus oocytes.
Figure 2. this compound's mechanism of use-dependent sodium channel block.
Conclusion
The available data indicates that this compound's potency as a sodium channel blocker is highly dependent on the state of the channel, with significantly greater inhibition observed during high-frequency stimulation (use-dependent block). This is consistent with its classification as a class Ib antiarrhythmic, which preferentially binds to the inactivated state of the sodium channel.[10]
While IC50 values for this compound in native cardiac and skeletal muscle tissues provide valuable benchmarks, a clear gap exists in the literature regarding its potency in standardized heterologous expression systems like HEK-293 cells and Xenopus oocytes. The lack of direct comparative studies underscores the need for further research to systematically evaluate this compound's activity across these platforms. Such studies would be invaluable for validating its pharmacological profile and for providing a consistent frame of reference for the development of novel sodium channel blockers. Researchers are encouraged to consider the experimental conditions, particularly the stimulation frequency and holding potential, when comparing IC50 values from different studies.
References
- 1. Effects of a new potent analog of this compound on hNav1.7 sodium channels and in vivo neuropathic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. Stereospecific interaction of this compound with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased sodium channel use-dependent inhibition by a new potent analogue of this compound greatly enhances in vivo antimyotonic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. State-dependent trapping of flecainide in the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of R-(-)-Tocainide and S-(+)-Tocainide Enantiomers' Efficacy in Ventricular Arrhythmia
An objective review for researchers and drug development professionals on the stereoselective antiarrhythmic properties of tocainide enantiomers, supported by experimental data.
This compound, a class Ib antiarrhythmic agent, is a chiral molecule that exists as two enantiomers: R-(-)-tocainide and S-(+)-tocainide. While the racemic mixture has been used clinically for the management of ventricular arrhythmias, emerging evidence highlights significant stereoselectivity in their pharmacological profiles. This guide provides a comparative study of the efficacy of R-(-)-tocainide and S-(+)-tocainide, presenting key experimental findings, detailed methodologies, and a summary of their differential interactions with the cardiac sodium channel.
Data Presentation: Quantitative Comparison of this compound Enantiomers
The following tables summarize the key quantitative data from preclinical and clinical studies, illustrating the differences in efficacy and pharmacokinetics between the R-(-) and S-(+) enantiomers of this compound.
Table 1: Comparative Antiarrhythmic Efficacy in a Canine Model of Ventricular Tachycardia
| Enantiomer | Mean Effective Dose (mg/kg) | Outcome (Arrhythmia Prevention) |
| R-(-)-tocainide | 9.0 | 5 out of 6 dogs |
| S-(+)-tocainide | 7.1 | 4 out of 6 dogs |
| Racemic (SR)-tocainide | 21.3 | 3 out of 6 dogs |
| Placebo | N/A | 0 out of 6 dogs (2 died) |
Table 2: Stereospecific Interaction with the Cardiac Sodium Channel
| Enantiomer | IC50 for [3H]batrachotoxin benzoate binding (µM) | Effect on Interventricular Conduction Time (in isolated rabbit heart) |
| R-(-)-tocainide | 184 ± 8 | Significant increase at 75 µM (10 ± 5 msec)[1] |
| S-(+)-tocainide | 546 ± 37 | Significant increase at 150 µM (4 ± 1 msec)[1] |
Table 3: Comparative Pharmacokinetics in Humans
| Enantiomer | Median Clearance (L/h) |
| R-(-)-tocainide | 9.31[2][3] |
| S-(+)-tocainide | 6.25[2][3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for further research.
Canine Model of Ventricular Tachycardia Induced by Programmed Electrical Stimulation
This in vivo model is utilized to assess the antiarrhythmic efficacy of compounds against ventricular tachycardia (VT) in a post-myocardial infarction setting.
1. Animal Preparation and Myocardial Infarction Induction:
-
Adult mongrel dogs are anesthetized.
-
A left thoracotomy is performed, and the left anterior descending coronary artery is ligated to induce a myocardial infarction.[4]
-
The animals are allowed to recover for 7 to 14 days, a period during which a stable substrate for ventricular arrhythmias develops.[5]
2. Electrophysiological Study and Arrhythmia Induction:
-
After the recovery period, a follow-up procedure is performed under anesthesia.
-
Bipolar pacing electrodes are placed in the right ventricle.
-
Programmed electrical stimulation (PES) is used to induce ventricular tachycardia. This involves delivering a train of paced beats followed by one to three extrastimuli at decreasing coupling intervals.[5]
-
The endpoint is the induction of sustained VT.
3. Drug Administration and Efficacy Assessment:
-
Once reproducible VT is established, the test compounds (R-(-)-tocainide, S-(+)-tocainide, or racemic this compound) or placebo are administered intravenously.
-
PES is repeated at set intervals after drug administration to determine the dose at which VT can no longer be induced.
-
The effective dose is defined as the cumulative dose that prevents the re-induction of VT.
Isolated Perfused Rabbit Heart (Langendorff) Preparation
This ex vivo model allows for the assessment of direct electrophysiological effects of drugs on the heart, independent of systemic neural and hormonal influences.
1. Heart Isolation and Perfusion:
-
Rabbits are euthanized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit solution.
-
The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant temperature and pressure.[6][7]
2. Electrophysiological Measurements:
-
Pacing and recording electrodes are placed on the epicardial surface of the ventricles.
-
The heart is paced at a constant cycle length (e.g., 350 msec).[1]
-
Interventricular conduction time is measured as the interval between the stimulus artifact and the resulting electrical activation recorded at a distant site.
3. Drug Perfusion and Data Analysis:
-
After a stabilization period, the this compound enantiomers are added to the perfusate at increasing concentrations.
-
The effect of each concentration on the interventricular conduction time is recorded and compared to baseline measurements.
[3H]Batrachotoxin Benzoate Binding Assay in Cardiac Myocytes
This in vitro assay is used to determine the affinity of the this compound enantiomers for the cardiac sodium channel.
1. Cardiac Myocyte Isolation:
-
Ventricular myocytes are isolated from adult rat hearts by enzymatic digestion using collagenase.[8][9]
-
The isolated cells are purified and suspended in a suitable buffer.
2. Membrane Preparation:
-
The isolated myocytes are homogenized and subjected to differential centrifugation to obtain a membrane fraction rich in sodium channels.[10]
3. Radioligand Binding Assay:
-
The membrane preparation is incubated with a fixed concentration of [3H]batrachotoxin benzoate (a radioligand that binds to the sodium channel) and varying concentrations of the unlabeled this compound enantiomers.[1]
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
4. Data Analysis:
-
The concentration of the this compound enantiomer that inhibits 50% of the specific binding of [3H]batrachotoxin benzoate (IC50) is determined by non-linear regression analysis of the competition binding data. This value is inversely proportional to the binding affinity.
Mandatory Visualization
The following diagrams illustrate the mechanism of action of this compound and the workflow of the described experimental protocols.
Caption: Mechanism of action of this compound enantiomers on the cardiac sodium channel.
Caption: Workflow for the key experiments comparing this compound enantiomers.
Discussion and Conclusion
The presented data consistently demonstrate a stereoselective difference in the efficacy and pharmacology of this compound enantiomers. R-(-)-tocainide exhibits a higher affinity for the cardiac sodium channel, as indicated by its lower IC50 value in the [3H]batrachotoxin binding assay.[1] This translates to a more potent effect on prolonging interventricular conduction time in the isolated rabbit heart, achieving a significant effect at a lower concentration compared to the S-(+) enantiomer.[1]
In the in vivo canine model of ventricular tachycardia, both enantiomers were more effective than the racemic mixture, with R-(-)-tocainide showing a slightly higher rate of arrhythmia prevention. It is noteworthy that the mean effective doses for both individual enantiomers were considerably lower than that of the racemic mixture, suggesting a potential for antagonistic or less than additive effects when administered as a racemate.
Pharmacokinetic studies in humans reveal that R-(-)-tocainide has a higher clearance rate than S-(+)-tocainide.[2][3] This difference in clearance should be considered in the design of future clinical trials and therapeutic regimens focusing on the individual enantiomers.
References
- 1. Stereospecific interaction of this compound with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics of R- and S-tocainide in patients with acute ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics of R- and S-tocainide in patients with acute ventricular arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonsustained polymorphic ventricular tachycardia induced by electrical stimulation in 3 week old canine myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Initiation of ventricular tachyarrhythmia with programmed stimulation: sensitivity and specificity in an experimental canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Langendorff heart - Wikipedia [en.wikipedia.org]
- 7. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding of [3H]batrachotoxinin A benzoate to specific sites on rat cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the selectivity of Tocainide against different voltage-gated ion channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tocainide's pharmacological activity across different voltage-gated ion channels. The information is supported by experimental data to benchmark its selectivity profile.
This compound is a Class Ib antiarrhythmic agent, an analogue of lidocaine, primarily utilized for the management of ventricular arrhythmias.[1][2] Its therapeutic effect is achieved through the modulation of ion channel activity, thereby stabilizing cardiomyocyte membranes. Understanding its selectivity is crucial for predicting its efficacy and potential side effects.
Quantitative Analysis of this compound's Potency
The inhibitory potency of this compound varies across different ion channels and even between stereoisomers of the drug. The following table summarizes the available quantitative data on its half-maximal inhibitory concentration (IC50).
| Target Ion Channel | Enantiomer | IC50 (µM) | Test System | Reference |
| Cardiac Voltage-Gated Sodium Channels (NaV) | R-(-)-Tocainide | 184 ± 8 | Isolated cardiac myocytes (Radioligand binding assay) | [3] |
| Cardiac Voltage-Gated Sodium Channels (NaV) | S-(+)-Tocainide | 546 ± 37 | Isolated cardiac myocytes (Radioligand binding assay) | [3] |
| Voltage-Gated Potassium Channels (KV) | Racemic | Data not available | - | - |
| Voltage-Gated Calcium Channels (CaV) | Racemic | Data not available | - | - |
Note on Selectivity:
-
Sodium Channels: this compound demonstrates clear activity on cardiac sodium channels. Notably, its action is stereospecific, with the R-(-)-enantiomer exhibiting approximately three-fold higher potency than the S-(+)-enantiomer.[3] this compound, as a Class Ib agent, preferentially binds to the open or inactivated states of the sodium channel, a characteristic that contributes to its efficacy in tissues that are frequently depolarizing, such as in tachyarrhythmias.[1][4]
-
Potassium Channels: this compound, similar to lidocaine, has been shown to produce dose-dependent decreases in potassium conductance.[1][5] However, specific IC50 values are not well-documented in publicly available literature, suggesting that its effect on potassium channels is less pronounced than on sodium channels.
-
Calcium Channels: There is limited publicly available data quantifying the direct inhibitory effects of this compound on voltage-gated calcium channels. Its primary classification and mechanism of action do not involve significant calcium channel blockade.
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies. Below are detailed protocols representative of those used to assess the interaction of this compound with voltage-gated ion channels.
1. Radioligand Binding Assay for Sodium Channel Affinity
This method is used to determine the binding affinity of a compound to a specific receptor or channel, in this case, the cardiac sodium channel.
-
Objective: To determine the IC50 value of this compound enantiomers for the cardiac sodium channel.
-
Biological System: Freshly isolated cardiac myocytes from rabbit hearts.
-
Radioligand: [³H]batrachotoxinin benzoate, a ligand that binds to the sodium channel.
-
Procedure:
-
Cardiac myocytes are isolated and prepared in a suitable buffer.
-
A constant concentration of the radioligand ([³H]batrachotoxinin benzoate) is incubated with the myocyte preparation.
-
Increasing concentrations of the unlabeled drug (R-(-)-Tocainide or S-(+)-Tocainide) are added to compete with the radioligand for binding to the sodium channels.
-
After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
The IC50 value is calculated from the concentration-response curve, representing the concentration of this compound that inhibits 50% of the specific binding of the radioligand.[3]
-
2. Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Function
This is the gold-standard technique for studying the effects of a drug on ion channel currents in real-time.
-
Objective: To measure the inhibitory effect of this compound on voltage-gated ion channel currents (e.g., Na⁺, K⁺).
-
Biological System: A suitable cell line (e.g., HEK293 or CHO cells) stably expressing the specific human ion channel of interest (e.g., hNaV1.5, hERG).
-
Solutions:
-
Internal (Pipette) Solution (in mM): Composed to mimic the intracellular environment, e.g., 130 CsCl, 7 NaCl, 1 MgCl₂, 5 HEPES, 5 EGTA, 5 MgATP, 0.4 TrisGTP; pH adjusted to 7.2.
-
External (Bath) Solution (in mM): Composed to mimic the extracellular environment, e.g., 130 NaCl, 10 HEPES, 4 CsCl, 1 MgCl₂, 2 CaCl₂, 10 Dextrose; pH adjusted to 7.4.
-
-
Procedure:
-
A glass micropipette with a tip diameter of ~1 µm is filled with the internal solution and brought into contact with a single cell.
-
A high-resistance "giga-seal" is formed between the pipette and the cell membrane.
-
The cell membrane under the pipette is ruptured to allow electrical access to the cell's interior (whole-cell configuration).
-
The membrane potential is clamped at a holding potential (e.g., -80 mV).
-
Specific voltage protocols are applied to elicit ionic currents through the channels of interest.
-
Control currents are recorded in the absence of the drug.
-
The cell is then perfused with the external solution containing various concentrations of this compound.
-
The effect of the drug on the current amplitude and kinetics is recorded.
-
The percentage of current inhibition is plotted against the drug concentration to determine the IC50 value.
-
Visualizing Mechanisms and Workflows
Mechanism of Action: State-Dependent Sodium Channel Blockade
This compound's mechanism involves binding to the voltage-gated sodium channel, with a higher affinity for the inactivated state. This state-dependent blockade is crucial for its antiarrhythmic effect.
Experimental Workflow: Ion Channel Electrophysiology
The following diagram illustrates a typical workflow for assessing the effect of a compound like this compound on ion channels using patch-clamp electrophysiology.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound. A review of its pharmacological properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereospecific interaction of this compound with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. This compound | C11H16N2O | CID 38945 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Tocainide in a Research Environment
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds like Tocainide is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains regulatory compliance. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is governed by a multi-tiered regulatory framework. In the United States, several federal and state bodies oversee these procedures. The Environmental Protection Agency (EPA) sets the primary guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[1][2] Additionally, the Drug Enforcement Administration (DEA) has specific regulations for the disposal of controlled substances.[1][2] It is also important to note that many states have their own, often more stringent, regulations regarding pharmaceutical waste.[1]
Step-by-Step Disposal Procedures for this compound
When handling the disposal of this compound, a systematic approach is necessary to ensure safety and compliance. The following steps outline the recommended procedure for laboratory and research settings.
1. Waste Identification and Classification:
The first crucial step is to determine if the this compound waste is classified as hazardous. Pharmaceutical waste is generally categorized as hazardous if it is specifically listed by the RCRA or if it exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.[1][2] The Safety Data Sheet (SDS) for this compound should be consulted for specific information on its hazards.[3] If the this compound waste is determined to be hazardous, it must be managed and disposed of as such.[2]
2. Segregation of Waste:
Proper segregation of chemical waste is paramount. This compound waste should be collected in a designated, properly labeled, and sealed container.[4] This container should be separate from other waste streams to prevent accidental mixing and reactions.
3. Container Labeling:
The waste container must be clearly labeled with the words "Hazardous Waste" (if applicable), the name of the chemical (this compound), and any other information required by your institution's specific protocols and local regulations.
4. Storage:
Store the sealed waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition, as recommended for the storage of this compound itself.[4] Ensure the storage area is secure and accessible only to authorized personnel.
5. Disposal through a Licensed Vendor:
The disposal of chemical waste must be conducted through a licensed and approved waste disposal plant or vendor.[4] These vendors are equipped to handle and treat chemical waste in accordance with federal, state, and local regulations.[4]
6. Documentation:
Maintain meticulous records of the waste disposal process. This includes the date, quantity of waste, and the name of the disposal vendor. This documentation is essential for regulatory compliance and internal safety audits.
Spill Management
In the event of a this compound spill, immediate action is required to contain and clean up the material safely.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and impervious clothing, when handling a spill.[4]
-
Containment: Prevent further leakage or spillage and keep the product away from drains or water courses.[4]
-
Cleanup: Absorb solutions with a finely-powdered liquid-binding material.[4] Collect the absorbed material and place it in a suitable, closed container for disposal.[4]
Environmental Considerations
Improper disposal of pharmaceuticals, such as flushing them down the toilet or drain, can lead to environmental contamination of water supplies and soil.[1][5] Therefore, it is strongly recommended to avoid these practices.[2][5] The primary goal is to prevent the release of this compound into the environment.[4]
Quantitative Data Summary
Currently, there is no specific quantitative data available in the provided search results regarding disposal limits or concentrations for this compound. Disposal procedures are guided by regulatory classifications rather than specific quantitative thresholds for this particular compound.
| Parameter | Value | Source |
| EPA Hazardous Waste Classification | Refer to facility-specific waste determination | [2] |
| DEA Controlled Substance Schedule | Not currently scheduled | DEA |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research setting.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistics for Handling Tocainide
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Tocainide, including personal protective equipment (PPE) guidelines, operational plans for handling and disposal, and emergency procedures.
Quantitative Data Summary
| Identifier | Value |
| CAS Number | 41708-72-9[1] |
| Molecular Formula | C11H16N2O[2] |
| Molecular Weight | 192.26 g/mol [3] |
Personal Protective Equipment (PPE)
The following PPE is recommended to minimize exposure when handling this compound. The level of protection should be chosen based on the potential for exposure in the specific laboratory procedure.
| PPE Category | Minimum Requirement | Recommended for Higher Risk Activities (e.g., compounding, handling large quantities, cleaning spills) |
| Eye/Face Protection | Safety glasses with side shields. | Chemical safety goggles or a face shield.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Double gloving with chemotherapy-rated gloves.[5][6] |
| Body Protection | Laboratory coat. | Disposable gown made of low-permeability fabric.[5] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | N95 dust mask or a respirator if dusts are generated and ventilation is inadequate.[7] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Handle this compound in a well-ventilated area.[1]
-
Use a chemical fume hood or other ventilated enclosure for procedures that may generate dust or aerosols.
Personal Hygiene:
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[2][8]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[2]
Handling Procedures:
-
Read and understand the Safety Data Sheet (SDS) before working with this compound.
-
Wear the appropriate PPE as outlined in the table above.
-
Avoid the formation of dust and aerosols.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Keep containers tightly closed when not in use.
Storage:
-
Store in a cool, dry, well-ventilated area.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.[2]
Disposal Plan
Dispose of this compound and contaminated materials in accordance with all applicable federal, state, and local regulations.
Waste Characterization:
-
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2]
Disposal Steps:
-
Unused Product: Dispose of as hazardous waste through an approved waste disposal plant.[2] Do not dispose of down the drain.
-
Contaminated Materials: All PPE, labware, and other materials that have come into contact with this compound should be considered contaminated.
-
Place disposable items (gloves, gowns, etc.) in a sealed, labeled hazardous waste container.
-
Decontaminate non-disposable items according to established laboratory procedures.
-
-
Empty Containers: Triple rinse with a suitable solvent and dispose of the rinsate as hazardous waste.
For unused medicines in a non-laboratory setting, consider community drug take-back programs.[9] If such programs are unavailable, the FDA recommends mixing the medicine with an undesirable substance like coffee grounds or cat litter, placing it in a sealed container, and then into the household trash.[9]
Emergency Plan
Spill Response:
-
Evacuate the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection if dust is present.
-
Prevent further dispersal of the material.
-
Carefully sweep or scoop up the spilled solid, avoiding dust generation.
-
Collect the spilled material and any contaminated cleaning materials into a labeled, sealed container for hazardous waste disposal.[1]
-
Clean the spill area with a suitable decontamination solution.
Exposure Procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][2] |
Firefighting Measures:
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Specific Hazards: May emit toxic fumes under fire conditions.[2]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][8]
Workflow Diagrams
Caption: Standard workflow for safely handling this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound|41708-72-9|MSDS [dcchemicals.com]
- 3. This compound | 41708-72-9 [chemicalbook.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. osha.gov [osha.gov]
- 6. pogo.ca [pogo.ca]
- 7. gerpac.eu [gerpac.eu]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
